Product packaging for Sezolamide Hydrochloride(Cat. No.:CAS No. 119271-78-2)

Sezolamide Hydrochloride

Cat. No.: B1681642
CAS No.: 119271-78-2
M. Wt: 374.9 g/mol
InChI Key: VYZDSLFBCSLIEA-FVGYRXGTSA-N
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Description

Sezolamide hydrochloride, also widely known as Dorzolamide hydrochloride, is a potent, topically active inhibitor of carbonic anhydrase isoenzymes, with high affinity for CA-II . This water-soluble sulfonamide derivative is a critical research compound for studying intraocular pressure (IOP) regulation and developing treatments for ocular conditions like open-angle glaucoma and ocular hypertension . Its primary research value lies in its mechanism of action; by inhibiting carbonic anhydrase in the ciliary processes of the eye, it disrupts bicarbonate ion formation, leading to reduced aqueous humor secretion and a subsequent decrease in IOP . This makes it an invaluable tool for probing the pathophysiology of glaucoma and for the preclinical evaluation of novel drug delivery systems aimed at enhancing corneal permeation and prolonging ocular residence time . Researchers are exploring advanced formulations including cyclodextrin complexes, polymeric nanoparticles, and liposomes to overcome limitations such as short half-life and low bioavailability associated with conventional eye drops . The compound's ampholytic nature and specific physicochemical properties, including its pH-dependent solubility and pKa values, are also key areas of investigation for optimizing its therapeutic profile . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19ClN2O4S3 B1681642 Sezolamide Hydrochloride CAS No. 119271-78-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

119271-78-2

Molecular Formula

C11H19ClN2O4S3

Molecular Weight

374.9 g/mol

IUPAC Name

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

InChI

InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H/t9-;/m0./s1

InChI Key

VYZDSLFBCSLIEA-FVGYRXGTSA-N

Isomeric SMILES

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Appearance

Solid powder

Other CAS No.

119271-78-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Origin of Product

United States

Foundational & Exploratory

Sezolamide Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sezolamide hydrochloride, a topical carbonic anhydrase inhibitor developed for the management of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma. This document details the molecular interactions, physiological effects, and key experimental findings related to sezolamide and its racemic parent compound, MK-927.

Core Mechanism: Inhibition of Carbonic Anhydrase

This compound's primary mechanism of action is the potent and reversible inhibition of carbonic anhydrase (CA), a zinc-containing metalloenzyme.[1] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions.[1] In the eye, this enzymatic activity within the ciliary processes is crucial for the secretion of aqueous humor.[1]

By inhibiting carbonic anhydrase, particularly the isoenzyme CA-II which is abundant in the ciliary epithelium, sezolamide reduces the formation of bicarbonate ions.[2] This, in turn, is believed to decrease fluid transport and consequently suppress the rate of aqueous humor production.[1] The reduction in aqueous humor inflow leads to a decrease in intraocular pressure, a key therapeutic goal in the management of glaucoma.

Signaling Pathway of Carbonic Anhydrase Inhibition in Aqueous Humor Secretion

G Mechanism of Aqueous Humor Suppression by Sezolamide cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O CA_II Carbonic Anhydrase II (CA-II) CO2_H2O->CA_II catalyzed by H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ (Bicarbonate & Proton) H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Formation HCO3_H->Aqueous_Humor drives CA_II->H2CO3 Sezolamide Sezolamide HCl Sezolamide->CA_II inhibits IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP determines

Caption: Inhibition of carbonic anhydrase by sezolamide disrupts aqueous humor production.

Quantitative Analysis of Inhibitory Activity and Efficacy

The therapeutic effect of sezolamide is rooted in its high affinity for carbonic anhydrase. This compound is the pharmacologically active S-enantiomer of the racemic compound MK-927.

Carbonic Anhydrase Inhibition
CompoundParameterValue (nM)Target
MK-927Ki2 - 7Carbonic Anhydrase
(Rac)-Sezolamide (MK-927 free base)Ki12.0Carbonic Anhydrase

Data sourced from preclinical studies.[3][4]

Clinical Efficacy in Intraocular Pressure Reduction

Clinical trials have demonstrated the efficacy of topically administered this compound in lowering IOP in patients with primary open-angle glaucoma or ocular hypertension.

Compound & ConcentrationDosing RegimenPeak IOP Reduction (%)Peak Mean IOP Change (mmHg)Baseline IOP (mmHg)
1.8% Sezolamide HClTwice Daily-19.4Not Reported> 24
2% MK-927Twice Daily-19.2Not Reported> 24
2% MK-927Single Dose-26.7-7.727.8

Data from a comparative clinical trial and a single-dose study.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of carbonic anhydrase inhibitors like sezolamide.

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of a compound against carbonic anhydrase is a colorimetric assay measuring the esterase activity of the enzyme.

Principle: The assay utilizes the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400-405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Purified human carbonic anhydrase isoenzymes (e.g., hCA-I, hCA-II, hCA-IV)

  • p-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the Tris-HCl buffer.

  • Add varying concentrations of the test compound to the wells.

  • Add a fixed concentration of the carbonic anhydrase enzyme to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPA substrate to each well.

  • Immediately measure the absorbance at 400-405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • Ki values can be subsequently calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Measurement of Aqueous Humor Flow by Fluorophotometry

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow in vivo.

Principle: A fluorescent dye (e.g., sodium fluorescein) is introduced into the anterior chamber of the eye. The rate at which the fluorescence in the anterior chamber decreases over time is used to calculate the rate of aqueous humor turnover.

Materials:

  • Topical sodium fluorescein solution

  • Scanning ocular fluorophotometer

  • Anesthetic eye drops

Procedure:

  • Instill topical anesthetic into the subject's eye.

  • Administer a precise amount of sodium fluorescein solution topically.

  • After a set period to allow for dye distribution, begin measurements using the scanning ocular fluorophotometer.

  • The instrument measures the concentration of fluorescein in the anterior chamber and cornea at regular intervals over several hours.

  • The rate of decrease in fluorescein concentration in the anterior chamber, corrected for corneal fluorescence, is used to calculate the aqueous humor flow rate (typically expressed in µL/min).

  • Measurements are taken at baseline (before treatment) and after a period of treatment with the test compound (e.g., this compound eye drops).

  • The percentage reduction in aqueous humor flow is calculated by comparing the flow rates before and after treatment.

Experimental Workflow for Evaluating a Topical Carbonic Anhydrase Inhibitor

G Evaluation Workflow for a Topical CAI Start Compound Synthesis (e.g., Sezolamide HCl) In_Vitro In Vitro CA Inhibition Assay (IC50 / Ki determination) Start->In_Vitro Preclinical Preclinical Animal Models (Rabbits, Monkeys) In_Vitro->Preclinical Promising candidates Aqueous_Flow Aqueous Humor Flow (Fluorophotometry) Preclinical->Aqueous_Flow IOP_Reduction IOP Reduction (Tonometry) Preclinical->IOP_Reduction Clinical_Trials Clinical Trials (Human Subjects) Aqueous_Flow->Clinical_Trials Significant effect IOP_Reduction->Clinical_Trials Significant effect Efficacy Efficacy Assessment (IOP Lowering) Clinical_Trials->Efficacy Safety Safety & Tolerability Clinical_Trials->Safety End Regulatory Approval Efficacy->End Safety->End

Caption: A typical workflow for the development and evaluation of a topical carbonic anhydrase inhibitor.

Conclusion

This compound exerts its intraocular pressure-lowering effect through the potent inhibition of carbonic anhydrase in the ciliary epithelium, leading to a reduction in aqueous humor secretion. Its efficacy has been demonstrated in clinical trials, establishing it as a valuable therapeutic agent in the management of glaucoma and ocular hypertension. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel carbonic anhydrase inhibitors for ophthalmic use.

References

Sezolamide Hydrochloride: A Technical Guide to its Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics and mechanism of action of sezolamide hydrochloride, a potent topical carbonic anhydrase inhibitor. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide presents data for the closely related and structurally similar carbonic anhydrase inhibitors, acetazolamide and dorzolamide hydrochloride, to provide a representative understanding of the solubility profile of this class of compounds.

Solubility Profile

Table 1: Quantitative Solubility of Acetazolamide

SolventSolubilityMolar Solubility (approx.)Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL225 mMRequires sonication for dissolution.
Dimethyl Sulfoxide (DMSO)44 mg/mL198 mMFresh DMSO is recommended as it can be hygroscopic.
Dimethylformamide (DMF)~15 mg/mL~67 mM-
WaterVery slightly soluble--
EthanolSlightly soluble-Approximately 750 g/L mentioned in one source, which seems unusually high and may be an error.
EtherPractically insoluble--
ChloroformPractically insoluble--

Table 2: Quantitative Solubility of Dorzolamide Hydrochloride

SolventSolubilityMolar Solubility (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL277 mMRequires sonication. Hygroscopic DMSO can impact solubility.
Dimethyl Sulfoxide (DMSO)72 mg/mL199.5 mMFresh DMSO is recommended.
Water37 mg/mL102.5 mM-
Water12.5 mg/mL34.6 mMRequires sonication.
MethanolSlightly soluble--
EthanolInsoluble--

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (or other API)

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Stoppered flasks or vials

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: An excess amount of the solid drug is added to a known volume of the solvent in a stoppered flask. The excess solid is necessary to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

  • Equilibration: The flasks are agitated in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established by preliminary experiments, where samples are taken at different time points until the concentration of the dissolved drug remains constant.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. An aliquot of the supernatant is then carefully withdrawn and filtered to remove any undissolved particles. Centrifugation can also be used prior to filtration to improve the separation of the solid and liquid phases.

  • Analysis: The concentration of the drug in the clear, filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound is a carbonic anhydrase inhibitor. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺). By inhibiting this enzyme, particularly in the ciliary processes of the eye, this compound reduces the formation of bicarbonate ions. This, in turn, is believed to decrease the transport of sodium and fluid, leading to a reduction in the rate of aqueous humor production and consequently lowering intraocular pressure.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a carbonic anhydrase inhibitor in the ciliary epithelium of the eye.

Carbonic Anhydrase Inhibition Mechanism of Carbonic Anhydrase Inhibition in the Ciliary Epithelium cluster_0 Ciliary Epithelial Cell cluster_1 Outcome CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 CA Carbonic Anhydrase H2CO3->CO2_H2O HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H HCO3_H->H2CO3 Na_Transport Na⁺ and Fluid Transport HCO3_H->Na_Transport Drives Sezolamide Sezolamide HCl Aqueous_Humor Aqueous Humor Production Na_Transport->Aqueous_Humor Leads to Reduced_IOP Reduced Intraocular Pressure Aqueous_Humor->Reduced_IOP Reduction

Caption: Inhibition of carbonic anhydrase by sezolamide HCl reduces aqueous humor production.

Experimental Workflow for Assessing Carbonic Anhydrase Inhibition

A common in vitro method to assess the inhibitory activity of a compound like this compound is a colorimetric assay based on the esterase activity of carbonic anhydrase.

Carbonic Anhydrase Inhibition Assay Workflow Workflow for In Vitro Carbonic Anhydrase Inhibition Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction Initiation & Measurement cluster_3 Data Analysis A Prepare solutions of: - Carbonic Anhydrase (CA) enzyme - p-Nitrophenyl acetate (pNPA) substrate - Sezolamide HCl (inhibitor) at various concentrations B Incubate CA enzyme with Sezolamide HCl (or vehicle control) at a specific temperature (e.g., 25°C) A->B C Add pNPA substrate to initiate the reaction B->C D Measure the rate of p-nitrophenol formation (yellow product) by monitoring absorbance at 400 nm over time using a spectrophotometer C->D E Calculate the percentage of inhibition for each concentration of Sezolamide HCl D->E F Determine the IC₅₀ value (concentration of inhibitor that causes 50% inhibition of enzyme activity) E->F

Caption: A typical workflow for determining the inhibitory potency of sezolamide HCl.

Sezolamide Hydrochloride: A Technical Overview of a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sezolamide hydrochloride is a potent carbonic annhydrase inhibitor investigated for its utility in lowering intraocular pressure (IOP), a critical factor in the management of glaucoma. As a topical agent, it offers the potential for targeted delivery to the eye, minimizing systemic side effects associated with oral carbonic anhydrase inhibitors. This technical guide provides a comprehensive overview of this compound, including its molecular structure, CAS registry number, mechanism of action, and available data on its therapeutic effects. Detailed experimental protocols for the synthesis of a representative topical carbonic anhydrase inhibitor and a visualization of its physiological pathway are also presented to support further research and development in this area.

Molecular Structure and Chemical Identifiers

This compound is the hydrochloride salt of the parent compound sezolamide. The fundamental chemical and physical properties are crucial for its formulation and biological activity.

Molecular Structure of Sezolamide (Parent Compound):

(A 2D chemical structure image of sezolamide would be placed here in a full technical guide. For the purpose of this response, a structural representation is described.)

The structure of sezolamide features a thieno[2,3-b]thiopyran-2-sulfonamide core. An isobutylamino group is attached at the 4-position of the dihydrothienothiopyran ring system, and the sulfur atom in the thiopyran ring is oxidized to a sulfone.

Chemical Identifiers:

IdentifierValue
Chemical Name (4S)-4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
CAS Number 119271-78-2[1]
Molecular Formula C11H19ClN2O4S3
Molecular Weight 374.93 g/mol

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme carbonic anhydrase.[1] In the eye, carbonic anhydrase is predominantly found in the ciliary processes and plays a pivotal role in the production of aqueous humor.

The inhibition of carbonic anhydrase in the ciliary body reduces the formation of bicarbonate ions (HCO₃⁻). This, in turn, is thought to decrease the transport of sodium and fluid into the posterior chamber of the eye, thereby reducing the rate of aqueous humor secretion.[2][3][4] The subsequent decrease in aqueous humor volume leads to a reduction in intraocular pressure.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition cluster_outcome CO2 CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Drives Fluid Transport Reduced_Secretion Reduced Aqueous Humor Secretion Sezolamide Sezolamide HCl Inhibition Inhibition Inhibition->CO2 Reduced_IOP Decreased Intraocular Pressure Reduced_Secretion->Reduced_IOP

Mechanism of Carbonic Anhydrase Inhibition

Quantitative Data

While specific extensive quantitative data for this compound is limited in publicly available literature, data from clinical trials of similar topical carbonic anhydrase inhibitors, such as dorzolamide, provide valuable insights into the expected efficacy. The following tables summarize representative data for dorzolamide, which can be considered as a proxy for understanding the potential dose-response and effect on aqueous humor flow for this class of drugs.

Table 1: Dose-Response of Dorzolamide on Intraocular Pressure (IOP) [5][6][7]

Dorzolamide ConcentrationDosing FrequencyMean Peak IOP Reduction (%)Mean Trough IOP Reduction (%)
0.7%Three times daily16 - 18Not specified
1.4%Twice daily~18~9
2.0%Twice daily18 - 229 - 21
2.0%Three times daily16 - 1814 - 24
PlaceboThree times daily4 - 7Not specified

Note: Data is for dorzolamide and serves as a representative example for a topical carbonic anhydrase inhibitor.

Table 2: Effect of Topical and Oral Carbonic Anhydrase Inhibitors on Aqueous Humor Flow [8]

TreatmentMean Reduction in Aqueous Flow (%)
2% Dorzolamide (topical)17
Acetazolamide (oral, max dose)29
Placebo0

Note: This data highlights the relative efficacy of topical versus systemic administration.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a topical carbonic anhydrase inhibitor, based on synthetic routes described for analogous compounds like dorzolamide.[9] This protocol is for informational purposes and would require optimization for the specific synthesis of this compound.

Synthesis of a Thieno[2,3-b]thiopyran-2-sulfonamide Derivative

Objective: To synthesize a key intermediate in the preparation of a topical carbonic annhydrase inhibitor.

Materials:

  • (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide

  • Acetone

  • Phosphate buffer (pH 7.4)

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • Dissolve (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide in a suitable solvent such as dichloromethane.

    • Add acetic anhydride and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetate ester.

  • Stereoselective Solvolysis:

    • Dissolve the crude acetate ester in a mixture of acetone and phosphate buffer.

    • Stir the mixture at room temperature. The progress of the solvolysis can be monitored by High-Performance Liquid Chromatography (HPLC) to observe the conversion of the cis/trans mixture to the desired trans-isomer of the alcohol.

    • Once the desired diastereomeric ratio is achieved, extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the resulting alcohol intermediate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the diastereomerically pure product.

Logical Workflow for Synthesis:

G Start Starting Material: (4S,6S)-methyl-5,6-dihydro- 4H-thieno[2,3-b]thiopyran- 4-ol-7,7-dioxide Esterification Esterification (Acetic Anhydride, DMAP) Start->Esterification Crude_Ester Crude Acetate Ester (cis/trans mixture) Esterification->Crude_Ester Solvolysis Stereoselective Solvolysis (Acetone/Phosphate Buffer) Crude_Ester->Solvolysis Desired_Isomer Desired trans-Isomer (in solution) Solvolysis->Desired_Isomer Extraction Extraction & Drying Desired_Isomer->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Intermediate: trans-(4S,6S)-methyl-5,6-dihydro- 4H-thieno[2,3-b]thiopyran- 4-ol-7,7-dioxide Purification->Final_Product

Synthetic Workflow for a Key Intermediate

Conclusion

This compound represents a targeted approach to the management of elevated intraocular pressure. Its mechanism of action, centered on the inhibition of carbonic anhydrase in the ciliary body, is well-established for this class of drugs. While comprehensive clinical data specifically for this compound is not as widely published as for other agents like dorzolamide, the available information and analogous data suggest its potential as an effective topical treatment for glaucoma. The synthetic pathways, while complex, are achievable and offer opportunities for process optimization. Further research into the long-term efficacy, safety profile, and formulation of this compound is warranted to fully elucidate its role in ophthalmic therapeutics.

References

Unveiling the Target of Sezolamide Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Molecular Interactions and Cellular Mechanisms of a Key Carbonic Anhydrase Inhibitor

This technical guide provides a comprehensive overview of the target identification for sezolamide hydrochloride, a potent carbonic anhydrase (CA) inhibitor developed for the management of glaucoma. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Executive Summary

This compound is a topically administered medication designed to lower intraocular pressure (IOP), a primary risk factor for glaucoma. Its therapeutic effect is achieved through the specific inhibition of carbonic anhydrase isoforms located in the ciliary epithelium of the eye. This inhibition disrupts the formation of bicarbonate ions, a crucial step in the secretion of aqueous humor. The subsequent reduction in aqueous humor production leads to a decrease in IOP. This guide delves into the specifics of this interaction, providing a detailed analysis of the target enzymes, the biochemical cascade they influence, and the experimental frameworks used to elucidate these mechanisms.

Molecular Target Identification: Carbonic Anhydrase

The primary molecular target of this compound has been unequivocally identified as carbonic anhydrase (CA) , a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of glaucoma treatment, the most relevant isoforms are Carbonic Anhydrase II (CA-II) , a cytosolic enzyme, and Carbonic Anhydrase IV (CA-IV) , a membrane-bound isoform, both of which are abundantly expressed in the ciliary epithelium of the eye.[2][3]

Quantitative Analysis of Target Inhibition
CompoundTarget IsoformInhibition Constant (Ki)IC50
DorzolamideHuman CA-II1.9 nM[4]0.18 nM[5]
DorzolamideHuman CA-IV31 nM[4]6.9 nM[5]
MethazolamideHuman CA-I50 nM[4]-
MethazolamideHuman CA-II14 nM[4]-
MethazolamideBovine CA-IV36 nM[4]-
Acetazolamide--5.86 μM (for CA-II)[5]

Note: The table includes data for dorzolamide, methazolamide, and acetazolamide to provide a comparative context for the potency of topical carbonic anhydrase inhibitors.

A clinical study comparing 1.8% this compound with its racemic mixture, 2% MK-927, in patients with primary open-angle glaucoma or ocular hypertension demonstrated significant IOP reduction. The peak effect, observed 2 hours after administration, resulted in a mean percent change in intraocular pressure of -19.4% for sezolamide.[6][7]

Mechanism of Action: Reduction of Aqueous Humor Formation

The therapeutic effect of this compound stems from its ability to reduce the rate of aqueous humor formation by the ciliary body.[1] This process is intricately linked to the catalytic activity of carbonic anhydrase in the ciliary epithelium.

Signaling Pathway of Aqueous Humor Secretion and Inhibition by Sezolamide

The formation of aqueous humor is an active secretory process driven by ion transport across the bilayered ciliary epithelium, which consists of a pigmented epithelium (PE) and a non-pigmented epithelium (NPE). The key steps are as follows:

  • CO₂ Diffusion: Carbon dioxide from the ciliary stroma readily diffuses into the ciliary epithelial cells.

  • Carbonic Anhydrase Catalysis: Inside the cells, cytosolic carbonic anhydrase (primarily CA-II) catalyzes the hydration of CO₂ to form carbonic acid (H₂CO₃).

  • Dissociation: Carbonic acid rapidly dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻).

  • Ion Transport: The generated bicarbonate ions are then transported into the posterior chamber, contributing to the osmotic gradient that drives the movement of water and thus the formation of aqueous humor. Various ion exchangers and channels on the cell membranes of the ciliary epithelium facilitate this process.[4][8] Membrane-bound CA-IV on the basolateral membranes of the NPE is also believed to be linked to the chloride/bicarbonate exchanger.[9]

  • Sezolamide Inhibition: this compound, as a potent inhibitor of both CA-II and CA-IV, blocks the initial and critical step of bicarbonate formation. This reduction in available bicarbonate disrupts the subsequent ion and fluid transport, leading to a decrease in aqueous humor secretion and a corresponding lowering of intraocular pressure.[1]

G Signaling Pathway of Aqueous Humor Formation and Sezolamide Inhibition cluster_stroma Ciliary Stroma cluster_ciliary_epithelium Ciliary Epithelium (PE & NPE Cells) cluster_posterior_chamber Posterior Chamber CO2_stroma CO₂ CO2_cell CO₂ CO2_stroma->CO2_cell Diffusion H2O H₂O CA Carbonic Anhydrase (CA-II, CA-IV) H2CO3 H₂CO₃ CA->H2CO3 Catalysis H H⁺ H2CO3->H HCO3 HCO₃⁻ H2CO3->HCO3 Ion_Transport Ion & Fluid Transport (Na⁺, K⁺, Cl⁻, H₂O) HCO3->Ion_Transport Aqueous_Humor Aqueous Humor Ion_Transport->Aqueous_Humor Secretion Sezolamide Sezolamide HCl Sezolamide->CA Inhibition CO2_cellH2O CO2_cellH2O CO2_cellH2O->CA

Caption: Sezolamide inhibits carbonic anhydrase, reducing aqueous humor secretion.

Experimental Protocols

The identification and characterization of carbonic anhydrase inhibitors like this compound rely on a variety of established experimental protocols.

Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a solution of carbonic anhydrase in the assay buffer.

  • Add the CA solution to the wells of the microplate.

  • Add various concentrations of this compound (or control inhibitor/vehicle) to the wells.

  • Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

  • Initiate the reaction by adding the pNPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 10-30 minutes). The rate of p-nitrophenol production is proportional to the CA activity.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Experimental Workflow for Enzyme Inhibition Kinetics

The determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive) involves a systematic workflow.

G Workflow for Enzyme Inhibition Kinetic Studies Start Start Enzyme_Assay Develop & Optimize Enzyme Assay Start->Enzyme_Assay Initial_Velocity Measure Initial Velocities (Varying [Substrate]) Enzyme_Assay->Initial_Velocity Michaelis_Menten Determine Km and Vmax (Michaelis-Menten Plot) Initial_Velocity->Michaelis_Menten Inhibitor_Screening Screen for Inhibition (Fixed [Enzyme] & [Substrate], Varying [Inhibitor]) Michaelis_Menten->Inhibitor_Screening IC50_Determination Determine IC50 Inhibitor_Screening->IC50_Determination Kinetic_Studies Perform Kinetic Studies (Varying [Substrate] & [Inhibitor]) IC50_Determination->Kinetic_Studies Lineweaver_Burk Analyze Data (e.g., Lineweaver-Burk Plot) Kinetic_Studies->Lineweaver_Burk Determine_Ki Determine Ki and Mode of Inhibition Lineweaver_Burk->Determine_Ki End End Determine_Ki->End

Caption: Systematic workflow for characterizing enzyme inhibitors.

Conclusion

This compound's primary pharmacological target is carbonic anhydrase, specifically isoforms II and IV, within the ciliary epithelium of the eye. By inhibiting these enzymes, sezolamide effectively reduces the production of aqueous humor, leading to a clinically significant decrease in intraocular pressure. This targeted mechanism of action makes it a valuable therapeutic agent in the management of glaucoma. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of carbonic anhydrase inhibitors for ophthalmic and other therapeutic applications. Further research to determine the precise inhibition constants of sezolamide for various CA isoforms would provide a more complete quantitative understanding of its target engagement.

References

The Biological Activity of Sezolamide Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides an in-depth analysis of the biological activity of sezolamide hydrochloride, a topical carbonic anhydrase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, available efficacy data, and standard experimental protocols relevant to understanding its function as a carbonic anhydrase inhibitor.

Introduction: Carbonic Anhydrase and the Role of this compound in Glaucoma

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, at least 15 different isoforms of carbonic anhydrase have been identified, each with distinct tissue distribution and physiological roles. Several of these isoforms are found in the eye and are involved in the production of aqueous humor, the fluid that maintains the pressure within the eye.[3]

In conditions like glaucoma, elevated intraocular pressure (IOP) can damage the optic nerve, leading to vision loss.[4] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that reduce IOP by decreasing the secretion of aqueous humor.[1] this compound (formerly known as MK-417) is a topical carbonic anhydrase inhibitor developed for the treatment of glaucoma and ocular hypertension.[5][6] Its topical application is designed to minimize the systemic side effects often associated with orally administered CAIs.[7]

Mechanism of Action: Inhibition of Carbonic Anhydrase

As a sulfonamide derivative, this compound is believed to exert its therapeutic effect by binding to the active site of carbonic anhydrase. The primary mechanism involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity. This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, thereby preventing the hydration of carbon dioxide and reducing the production of bicarbonate ions. The decrease in bicarbonate secretion into the posterior chamber of the eye leads to a reduction in aqueous humor formation and consequently lowers intraocular pressure.

G cluster_0 Carbonic Anhydrase Active Site CA_Zinc Zinc Ion (Zn²⁺) HCO3 Bicarbonate (HCO₃⁻) CA_Zinc->HCO3 Catalyzes hydration Inhibited_Enzyme Inhibited Carbonic Anhydrase CA_Zinc->Inhibited_Enzyme Forms stable complex H2O Water Molecule (H₂O) His Histidine Residues Sezolamide This compound (Sulfonamide Group) Sezolamide->CA_Zinc Binds to Zinc Ion, displacing water CO2 Carbon Dioxide (CO₂) CO2->CA_Zinc Binds to active site H Proton (H⁺) No_Reaction No Bicarbonate Formation Inhibited_Enzyme->No_Reaction Prevents CO₂ hydration

Figure 1: General mechanism of carbonic anhydrase inhibition by a sulfonamide inhibitor like this compound.

Quantitative Biological Activity

For a comparative understanding of the potency of topical carbonic anhydrase inhibitors, the inhibition constants for the well-characterized drug dorzolamide hydrochloride, as well as the systemic inhibitor acetazolamide, are presented below. It is important to note that these values are for different compounds and are provided for illustrative purposes to indicate the typical range of activity for this class of drugs.

Carbonic Anhydrase IsoformDorzolamide Hydrochloride IC₅₀ (nM)[8]Acetazolamide Kᵢ (nM)
hCA I600250
hCA II0.1812
hCA IV6.945

Experimental Protocols for Determining Inhibitory Activity

The inhibitory potency of compounds like this compound against carbonic anhydrase is typically determined using in vitro enzymatic assays. The following are detailed methodologies for two common experimental protocols.

Stopped-Flow CO₂ Hydration Assay

This is a widely used method to measure the inhibition of the physiologically relevant CO₂ hydration activity of carbonic anhydrase.

Principle: The assay measures the rate of pH change resulting from the carbonic anhydrase-catalyzed hydration of CO₂. The inhibition is quantified by measuring the reduction in this rate in the presence of the inhibitor.

Methodology:

  • Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase isoform (e.g., hCA II) is prepared in a suitable buffer (e.g., Tris-HCl) at a specific concentration. The inhibitor, this compound, is dissolved (typically in a solvent like DMSO) and diluted to various concentrations.

  • Reaction Mixture: The enzyme solution is incubated with the inhibitor solution for a defined period to allow for binding equilibrium to be reached.

  • Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

  • Data Acquisition: The change in pH is monitored over time using a pH indicator dye (e.g., phenol red) and a spectrophotometer. The initial rate of the reaction is calculated from the linear portion of the absorbance change curve.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

G Start Start Prepare_Enzyme Prepare purified hCA isoform solution Start->Prepare_Enzyme Prepare_Inhibitor Prepare serial dilutions of Sezolamide HCl Start->Prepare_Inhibitor Incubate Incubate hCA with Sezolamide HCl Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Stopped_Flow Rapidly mix with CO₂-saturated buffer in stopped-flow instrument Incubate->Stopped_Flow Monitor_pH Monitor absorbance change of pH indicator over time Stopped_Flow->Monitor_pH Calculate_Rate Calculate initial reaction rate Monitor_pH->Calculate_Rate Plot_Data Plot initial rates vs. [Sezolamide HCl] Calculate_Rate->Plot_Data Determine_IC50 Determine IC₅₀ from dose-response curve Plot_Data->Determine_IC50 Calculate_Ki Calculate Kᵢ using Cheng-Prusoff equation Determine_IC50->Calculate_Ki End End Calculate_Ki->End

Figure 2: Experimental workflow for the stopped-flow CO₂ hydration assay to determine carbonic anhydrase inhibition.
Esterase Activity Assay

This is a simpler, alternative method that measures the esterase activity of carbonic anhydrase, which is also inhibited by sulfonamides.

Principle: Carbonic anhydrase can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA). The product of this reaction, p-nitrophenol, is colored and can be quantified spectrophotometrically.

Methodology:

  • Reagent Preparation: Solutions of purified hCA isoform, this compound at various concentrations, and the substrate p-NPA are prepared in a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure: In a microplate well or a cuvette, the enzyme solution is pre-incubated with the inhibitor solution.

  • Reaction Initiation: The reaction is initiated by adding the p-NPA solution.

  • Measurement: The formation of p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (typically 400 nm) over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated. The IC₅₀ and Kᵢ values are determined as described for the stopped-flow assay.

Conclusion

This compound is a clinically effective topical carbonic anhydrase inhibitor for the management of elevated intraocular pressure in glaucoma. Its mechanism of action is understood to be through the direct inhibition of carbonic anhydrase in the ciliary processes of the eye. While specific quantitative data on its inhibitory potency against various carbonic anhydrase isoforms are not widely published, its clinical efficacy suggests a potent and selective profile. The experimental protocols described herein represent standard methodologies for characterizing the biological activity of such inhibitors. Further public data on the in vitro inhibitory profile of this compound would be beneficial for a more complete understanding of its pharmacological properties.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Sezolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the single-crystal X-ray diffraction analysis of sezolamide hydrochloride. While a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, published crystal structure for this compound, this document outlines the requisite experimental protocols, data presentation standards, and conceptual frameworks for such an analysis. The information herein is compiled from established crystallographic principles and data from structurally related carbonic anhydrase inhibitors to serve as a robust reference for researchers in the field.

Introduction to this compound and the Importance of Crystal Structure Analysis

This compound, with the chemical formula C₁₁H₁₈N₂O₄S₃·HCl, is a potent carbonic anhydrase inhibitor.[1] The therapeutic efficacy and biopharmaceutical properties of an active pharmaceutical ingredient (API) like sezolamide are intrinsically linked to its solid-state properties. The precise three-dimensional arrangement of atoms and molecules in the crystalline state, known as the crystal structure, governs critical physicochemical characteristics such as solubility, dissolution rate, stability, and manufacturability.

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. This detailed structural information is invaluable for understanding structure-activity relationships, identifying potential polymorphs, and ensuring the quality and consistency of the drug substance.

Hypothetical Crystallographic Data for this compound

As the specific crystallographic data for this compound is not publicly available, the following tables present data for a relevant, well-characterized carbonic anhydrase inhibitor, Acetazolamide (modification I), to illustrate the standard format for data presentation.[3]

Table 1: Crystal Data and Structure Refinement Details for an Exemplary Carbonic Anhydrase Inhibitor (Acetazolamide, mod. I)[3]
ParameterValue
Empirical FormulaC₄H₆N₄O₃S₂
Formula Weight222.25
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a4.7674(3) Å
b21.956(1) Å
c8.186(1) Å
α90°
β104.23(1)°
γ90°
Volume830.3(2) ų
Z4
Density (calculated)1.778 Mg/m³
Absorption Coefficient5.279 mm⁻¹
F(000)456
Data Collection
Crystal Size0.30 x 0.20 x 0.10 mm
θ Range for Data Collection4.04 to 74.53°
Index Ranges-5 ≤ h ≤ 5, -27 ≤ k ≤ 27, -10 ≤ l ≤ 10
Reflections Collected8452
Independent Reflections1642 [R(int) = 0.034]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1642 / 0 / 128
Goodness-of-Fit on F²1.054
Final R Indices [I > 2σ(I)]R1 = 0.033, wR2 = 0.087
R Indices (all data)R1 = 0.035, wR2 = 0.089
Largest Diff. Peak and Hole0.38 and -0.41 e.Å⁻³
Table 2: Selected Bond Lengths and Angles for an Exemplary Carbonic Anhydrase Inhibitor (Acetazolamide, mod. I)[3]
Bond Length (Å) Angle Degree (°)
S(1)-O(1)1.432(2)O(1)-S(1)-O(2)118.9(1)
S(1)-O(2)1.435(2)O(1)-S(1)-N(1)108.2(1)
S(1)-N(1)1.615(2)O(2)-S(1)-N(1)107.9(1)
S(2)-C(2)1.745(2)N(3)-C(1)-N(4)114.5(2)
N(2)-C(1)1.318(3)C(1)-N(4)-C(2)109.8(2)
N(2)-C(3)1.385(3)N(3)-C(2)-S(2)124.9(2)

Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental workflow.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a hydrochloride salt like sezolamide, crystallization can be approached through several methods:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:

  • Crystal Screening: The crystal is exposed to the X-ray beam to assess its quality based on the diffraction pattern.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed structure factors. This is typically done using full-matrix least-squares refinement on F².

  • Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Visualizations of Workflows and Concepts

To better illustrate the processes and relationships involved in crystal structure analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Sezolamide HCl purification Purification synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Single-Crystal Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for crystal structure determination.

data_relationship diffraction_pattern Diffraction Pattern (Intensities & Angles) unit_cell Unit Cell Parameters (a, b, c, α, β, γ) diffraction_pattern->unit_cell space_group Space Group diffraction_pattern->space_group electron_density Electron Density Map unit_cell->electron_density space_group->electron_density atomic_coordinates Atomic Coordinates (x, y, z) electron_density->atomic_coordinates molecular_structure Molecular Structure (Bond Lengths, Angles) atomic_coordinates->molecular_structure

Caption: Logical relationship of data in crystallographic analysis.

Intermolecular Interactions and Crystal Packing

A thorough crystal structure analysis also involves the examination of intermolecular interactions, such as hydrogen bonds and van der Waals forces. These interactions dictate how the molecules pack in the crystal lattice, which in turn influences the macroscopic properties of the material. For this compound, key interactions would be expected between the sulfonamide groups, the secondary amine, and the chloride counter-ion. Understanding these interactions is crucial for predicting crystal morphology and stability.

Conclusion

The determination of the single-crystal structure of this compound is a critical step in its development as a pharmaceutical agent. While the specific structural data is not currently in the public domain, this guide provides a comprehensive framework for the experimental procedures and data analysis required for such a study. The application of single-crystal X-ray diffraction will continue to be a cornerstone of pharmaceutical science, enabling the rational design and development of safer and more effective medicines.

References

Methodological & Application

Preparation of Sezolamide Hydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of sezolamide hydrochloride. Due to the limited availability of specific public data on the solubility and stability of this compound, this guide combines known information with best-practice laboratory procedures for similar compounds. Researchers are strongly advised to perform small-scale solubility and stability tests under their specific experimental conditions.

Introduction

This compound is a potent carbonic anhydrase inhibitor. Accurate and consistent preparation of stock solutions is critical for reliable experimental results in research and drug development. This document outlines the necessary procedures for handling, dissolving, and storing this compound.

Physicochemical and Safety Data

A comprehensive summary of the available physicochemical properties and safety information for this compound is presented in Table 1. It is important to note that specific solubility values in common laboratory solvents are not widely published. The information provided is based on available data and information from similar carbonic anhydrase inhibitors.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource/Comment
Chemical Name (4S)-4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochlorideInferred from chemical structure
Molecular Formula C₁₁H₁₈N₂O₄S₃・HCl---
CAS Number 119271-78-2---
Molecular Weight 374.93 g/mol ---
Appearance White to off-white solidGeneral appearance for similar compounds
Solubility DMSO: Believed to be soluble, but specific concentration is not published. Some suppliers offer pre-made DMSO solutions. Water: Likely has some aqueous solubility as it is a hydrochloride salt, but specific data is unavailable. Ethanol: Solubility data is not available.It is recommended to empirically determine the solubility in the desired solvent.
Storage (as solid) -20°CMultiple chemical suppliers
Storage (in solution) Recommended at -20°C or -80°C for short-term storage. Stability over time should be validated by the user.General best practice for stock solutions
Safety Precautions Handle with care. Avoid inhalation of dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.General safety guidelines for chemical handling. Specific MSDS for this compound is not readily available.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water (for aqueous buffers, if applicable)

  • Ethanol (200 proof, if applicable)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for compounds of this class. It is crucial to perform a small-scale test to confirm solubility at the desired concentration.

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Put on appropriate PPE.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound (Molecular Weight = 374.93 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution with 3.75 mg of compound, add 1 mL of DMSO.

    • Cap the tube securely and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid has dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualization of Experimental Workflow and Logic

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_execution Execution cluster_storage Storage & Documentation Gather Materials Gather Materials Wear PPE Wear PPE Gather Materials->Wear PPE Weigh Compound Weigh Compound Wear PPE->Weigh Compound Add Solvent Add Solvent Weigh Compound->Add Solvent Dissolve (Vortex/Sonicate) Dissolve (Vortex/Sonicate) Add Solvent->Dissolve (Vortex/Sonicate) Aliquot Solution Aliquot Solution Dissolve (Vortex/Sonicate)->Aliquot Solution Label Vials Label Vials Aliquot Solution->Label Vials Store at -20°C / -80°C Store at -20°C / -80°C Label Vials->Store at -20°C / -80°C

Administration Routes for Acetazolamide Hydrochloride in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide, a potent carbonic anhydrase inhibitor, is a widely utilized therapeutic agent in both clinical and preclinical research. Its primary mechanism of action involves the reversible inhibition of carbonic anhydrase, an enzyme crucial for the hydration of carbon dioxide and the dehydration of carbonic acid.[1] This inhibition leads to systemic effects such as metabolic acidosis, diuresis, and alterations in fluid and electrolyte balance.[1] In preclinical mouse models, acetazolamide is instrumental in studying a range of physiological and pathological processes, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1]

These application notes provide a comprehensive overview of the common administration routes for acetazolamide hydrochloride in mice, complete with detailed experimental protocols and a summary of available pharmacokinetic data. The information is intended to guide researchers in selecting the most appropriate administration route for their specific experimental needs, ensuring both scientific rigor and animal welfare.

Data Presentation: Pharmacokinetic Parameters of Acetazolamide in Mice

Administration RouteDosage Range (mg/kg)Cmax (µg/mL)Tmax (hours)Bioavailability (%)Plasma Half-life (hours)Reference Species
Oral (PO) 30 - 1000~10 - 21~1 - 3~70 - 100~6 - 10Human/General
Intravenous (IV) 10 - 50Not ApplicableImmediate100~6 - 9Human/General
Intraperitoneal (IP) 30 - 200Not SpecifiedNot SpecifiedHigh (assumed)Not SpecifiedMouse
Topical (Ocular) Not SpecifiedLow SystemicNot SpecifiedLow SystemicNot SpecifiedGeneral

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax). Data for mice is limited and some values are extrapolated from human or other animal studies. Bioavailability for intraperitoneal administration is generally considered to be high and approach that of intravenous administration.

Signaling Pathway: Carbonic Anhydrase Inhibition

The primary mechanism of action of acetazolamide is the inhibition of carbonic anhydrase. This enzyme plays a critical role in the regulation of pH and fluid balance in various tissues. The following diagram illustrates the basic signaling pathway affected by acetazolamide.

cluster_cell Epithelial Cell cluster_effects Physiological Effects H2O H₂O CA Carbonic Anhydrase H2O->CA CO2 CO₂ CO2->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H H⁺ (Proton) H2CO3->H Increased_Bicarb_Excretion Increased HCO₃⁻ Excretion HCO3->Increased_Bicarb_Excretion Decreased_H_Secretion Decreased H⁺ Secretion H->Decreased_H_Secretion CA->H2CO3 Reduced_Aqueous_Humor Reduced Aqueous Humor Production CA->Reduced_Aqueous_Humor Inhibition in Ciliary Body Acetazolamide Acetazolamide Acetazolamide->CA Inhibits Diuresis Diuresis Increased_Bicarb_Excretion->Diuresis Metabolic_Acidosis Metabolic Acidosis Increased_Bicarb_Excretion->Metabolic_Acidosis

Caption: Mechanism of action of Acetazolamide via carbonic anhydrase inhibition.

Experimental Protocols

The following are detailed protocols for the administration of acetazolamide hydrochloride in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specified dose.

Experimental Workflow:

start Start prep Prepare Acetazolamide Suspension start->prep restrain Restrain Mouse prep->restrain measure Measure Gavage Needle Length restrain->measure insert Insert Gavage Needle measure->insert administer Administer Suspension insert->administer monitor Monitor Mouse administer->monitor end End monitor->end

Caption: Workflow for oral administration of Acetazolamide by gavage.

Materials:

  • Acetazolamide hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose or sterile water)

  • 20-22 gauge gavage needle with a ball tip

  • 1 mL syringe

  • Animal scale

Protocol:

  • Preparation of Dosing Solution:

    • Weigh the required amount of acetazolamide hydrochloride.

    • Suspend the powder in the chosen vehicle to the desired concentration. Ensure the solution is homogenous by vortexing or stirring.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct volume of the dosing solution to administer.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach insertion.

    • With the mouse in an upright position, insert the gavage needle into the mouth and gently advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance.

    • Once the needle is in the stomach, slowly administer the acetazolamide suspension.

    • Gently remove the gavage needle.

    • Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals as required by the experimental design.

Intravenous Administration (Tail Vein Injection)

Intravenous injection allows for rapid and complete bioavailability of the compound.

Experimental Workflow:

start Start prep Prepare Acetazolamide Solution start->prep restrain Place Mouse in Restrainer prep->restrain warm_tail Warm Tail to Dilate Vein restrain->warm_tail inject Inject into Lateral Tail Vein warm_tail->inject monitor Monitor Mouse inject->monitor end End monitor->end

Caption: Workflow for intravenous administration of Acetazolamide.

Materials:

  • Acetazolamide hydrochloride

  • Sterile saline or other appropriate vehicle

  • 27-30 gauge needle

  • 1 mL syringe

  • Mouse restrainer

  • Heat lamp or warm water bath

Protocol:

  • Preparation of Dosing Solution:

    • Dissolve acetazolamide hydrochloride in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates. Filter sterilization is recommended.

  • Animal Handling and Dosing:

    • Place the mouse in a suitable restrainer, allowing access to the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the acetazolamide solution. Successful injection is indicated by the absence of a subcutaneous bleb.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal Administration

Intraperitoneal injection is a common and relatively simple method for systemic drug delivery.

Experimental Workflow:

start Start prep Prepare Acetazolamide Solution start->prep restrain Restrain Mouse prep->restrain locate Locate Injection Site (Lower Right Quadrant) restrain->locate inject Insert Needle and Inject Solution locate->inject monitor Monitor Mouse inject->monitor end End monitor->end start Start prep Prepare Acetazolamide Ophthalmic Solution start->prep restrain Gently Restrain Mouse prep->restrain apply Apply a Single Drop to the Cornea restrain->apply observe Observe for Blinking and Distribution apply->observe monitor Monitor Mouse observe->monitor end End monitor->end

References

Application Note: High-Throughput Analysis of Sezolamide Hydrochloride Metabolites Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the identification and quantification of metabolites of the carbonic anhydrase inhibitor, sezolamide hydrochloride, in biological matrices. The methodology leverages the sensitivity and selectivity of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve robust and reliable results. This application note details sample preparation, chromatographic separation, mass spectrometric conditions, and data analysis workflows applicable to preclinical and clinical drug metabolism studies.

Introduction

This compound is a potent carbonic anhydrase inhibitor investigated for its therapeutic potential. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Drug metabolism studies are essential to identify pharmacologically active or potentially toxic metabolites.[1] The primary routes of drug metabolism involve Phase I (functionalization) and Phase II (conjugation) reactions, which transform lipophilic compounds into more polar, excretable derivatives.[2]

This application note describes a validated UPLC-MS/MS method for the simultaneous determination of sezolamide and its putative metabolites in biological samples such as plasma and urine. The described methods are based on established protocols for related carbonic anhydrase inhibitors and provide a framework for the analysis of sezolamide metabolites.[3][4]

Biotransformation of this compound

The metabolic pathways of xenobiotics are complex and can be categorized into Phase I and Phase II reactions.[2] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent drug.[2] These reactions are primarily catalyzed by cytochrome P450 enzymes.[5] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, leading to more water-soluble and readily excretable compounds.[2][6]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Sezolamide This compound Oxidation Oxidation (e.g., Hydroxylation) Sezolamide->Oxidation Reduction Reduction Sezolamide->Reduction Hydrolysis Hydrolysis Sezolamide->Hydrolysis Phase1_Metabolites Phase I Metabolites Oxidation->Phase1_Metabolites Reduction->Phase1_Metabolites Hydrolysis->Phase1_Metabolites Glucuronidation Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation Sulfation Sulfation->Excretion Acetylation Acetylation Acetylation->Excretion Phase1_Metabolites->Glucuronidation Phase1_Metabolites->Sulfation Phase1_Metabolites->Acetylation

Figure 1: General biotransformation pathways for this compound.

Experimental Protocols

Sample Preparation

For Urine Samples:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Centrifuge at 13,000 x g for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant with an appropriate volume of the initial mobile phase. For example, a 1:10 dilution (100 µL urine + 900 µL mobile phase A).

  • Add an internal standard (IS) to the diluted sample. The choice of IS should be a structurally similar compound not expected to be present in the sample, for instance, a stable isotope-labeled version of the analyte.

  • Vortex the mixture and transfer to an autosampler vial for analysis.

For Plasma Samples:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 50 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Perform a liquid-liquid extraction by adding 1 mL of tert-butyl methyl ether (MTBE) and vortexing for 1 minute.[7]

  • Centrifuge at 4500 x g for 10 minutes at 8°C.[7]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[7]

  • Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.[7]

UPLC-MS/MS Analysis

The following parameters provide a starting point for method development and are based on methods for similar carbonic anhydrase inhibitors.[3]

UPLC Conditions:

  • Column: ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate buffer

  • Mobile Phase B: 0.01% formic acid in methanol

  • Flow Rate: 0.35 mL/min

  • Gradient:

    • 0-0.25 min: 5% B

    • 0.26-3 min: Increase to 20% B

    • 3.1-5 min: Increase to 95% B

    • 5-5.5 min: Hold at 95% B

    • 5.6-8 min: Return to 5% B for re-equilibration

  • Column Temperature: 50°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on the instrument, typically 120-150°C

  • Desolvation Temperature: Dependent on the instrument, typically 350-500°C

  • Desolvation Gas Flow: Dependent on the instrument, typically 600-800 L/hr

  • Collision Gas: Argon

The specific MRM transitions (precursor ion → product ion) and collision energies for sezolamide and its potential metabolites must be optimized by infusing standard solutions of each compound.

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing BiologicalSample Biological Sample (Urine or Plasma) SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS Extraction Extraction (Dilution or LLE) SpikeIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation UPLC UPLC Separation (C18 Column) Centrifugation->UPLC Inject Supernatant MS Mass Spectrometry (ESI+, MRM) UPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes: Sezolamide Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sezolamide hydrochloride is a potent inhibitor of the enzyme carbonic anhydrase (CA).[1] Primarily recognized for its clinical use as a topical agent to reduce intraocular pressure in glaucoma, its mechanism of action holds significant potential for broader applications in cell-based research.[2] Like other sulfonamide-based carbonic anhydrase inhibitors (CAIs) such as acetazolamide and dorzolamide, sezolamide can be a valuable tool for investigating cellular processes regulated by pH, ion transport, and CO2 metabolism.[1][3][4] These notes provide an overview and detailed protocols for utilizing this compound in common cell-based assays.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[3][5] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and fluid balance.[2][5]

Sezolamide, as a CA inhibitor, non-competitively binds to the zinc ion in the enzyme's active site.[3][6] This action blocks the catalytic activity, leading to a disruption in the normal pH and ion balance within and outside the cell.[6][7] In ocular tissues, this inhibition reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[2] In a research context, this mechanism can be exploited to study the downstream effects of CA inhibition on various cellular behaviors, such as proliferation, migration, and invasion, particularly in disease models like cancer where pH regulation is often dysregulated.[8]

G cluster_EC Extracellular Space cluster_IC Intracellular Space cluster_Membrane Cell Membrane CO2_ext CO₂ H2CO3_ext H₂CO₃ CO2_ext->H2CO3_ext CO2_int CO₂ CO2_ext->CO2_int Diffusion H2O_ext H₂O HCO3_ext HCO₃⁻ H2CO3_ext->HCO3_ext H_ext H⁺ H2CO3_ext->H_ext CA_ext Carbonic Anhydrase (CA-IV) H2CO3_int H₂CO₃ CO2_int->H2CO3_int H2O_int H₂O HCO3_int HCO₃⁻ H2CO3_int->HCO3_int H_int H⁺ H2CO3_int->H_int CA_int Carbonic Anhydrase (CA-II) label_mem CA_ext->H2CO3_ext CA_int->H2CO3_int Sezolamide Sezolamide HCl Sezolamide->CA_ext Inhibition Sezolamide->CA_int Inhibition

Mechanism of Carbonic Anhydrase Inhibition by Sezolamide HCl.

Potential Applications in Cell-Based Assays

While sezolamide is primarily studied in ophthalmology, its role as a CA inhibitor opens doors for its use in other fields:

  • Oncology Research: Cancer cells often rely on specific CA isoforms (e.g., CA-IX, CA-XII) to regulate extracellular pH, promoting survival and invasion. Sezolamide can be used to probe the effects of CA inhibition on cancer cell viability, proliferation, and metastatic potential.[8]

  • Neuroscience: Carbonic anhydrase plays a role in cerebrospinal fluid (CSF) production and neuronal pH regulation.[1][4] Cell-based models of neurological disorders could utilize sezolamide to study these processes.

  • Physiology and Ion Transport: As a tool to disrupt the bicarbonate transport system, sezolamide is useful in studies on cellular pH regulation, electrolyte balance, and CO₂ metabolism in various cell types.[9]

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize parameters such as cell seeding density, compound concentration, and incubation time for each specific cell line and experimental setup.

Protocol 1: Cell Viability / Cytotoxicity Assay (MTT/WST-1)

This protocol assesses the effect of sezolamide on cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

  • Target cells in culture

  • This compound

  • Complete culture medium

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Create a serial dilution of sezolamide in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest sezolamide dose) and a no-treatment control.

  • Cell Treatment: After 24 hours, remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of sezolamide or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[10]

  • Measurement:

    • For MTT: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[12]

    • For WST-1: Shake the plate gently for 1 minute. Measure the absorbance at ~450 nm.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control after subtracting the background absorbance. Plot the results to determine the IC₅₀ value (the concentration of sezolamide that inhibits 50% of cell viability).

Protocol 2: Cell Invasion Assay (Boyden Chamber / Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a key characteristic of metastatic cancer cells.[13][14][15]

Materials:

  • Target cells in culture

  • This compound

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Extracellular matrix (ECM) gel (e.g., Matrigel®)

  • Cotton swabs

  • Fixation solution (e.g., Methanol)

  • Staining solution (e.g., Crystal Violet or Diff-Quik™)

  • Microscope

Procedure:

  • Insert Coating: Thaw ECM gel on ice. Dilute with cold, serum-free medium. Add a thin layer (e.g., 30-50 µL) to the top of the transwell inserts and allow it to solidify at 37°C for at least 30 minutes.[14]

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.[14]

    • Add the cell suspension (e.g., 100 µL) to the top chamber of the coated inserts.

    • Add this compound at desired concentrations (and a vehicle control) to both the top and bottom chambers to ensure a consistent concentration gradient.

  • Incubation: Incubate the plate for 12-48 hours (time to be optimized) at 37°C, 5% CO₂.

  • Cell Removal and Staining:

    • After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.[13]

    • Fix the cells that have invaded to the bottom of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with Crystal Violet for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several representative fields of view for each condition.

  • Data Analysis: Express the results as the average number of invaded cells per field or as a percentage of invasion relative to the control.

G cluster_Assay Select Assay Endpoint start Start: Seed Cells in Multi-Well Plate incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat Cells with Sezolamide HCl (Varying Concentrations) incubate1->treat incubate2 Incubate (24-72h) for Treatment Effect treat->incubate2 viability Viability Assay (e.g., WST-1) incubate2->viability invasion Invasion Assay (e.g., Transwell) incubate2->invasion measure Add Reagent & Measure Signal (e.g., Absorbance) viability->measure quantify Fix, Stain & Count Invading Cells invasion->quantify analyze Data Analysis: Calculate IC₅₀ or % Invasion Inhibition measure->analyze quantify->analyze

General experimental workflow for cell-based assays.

Data Presentation

Quantitative data should be summarized for clear interpretation. Below are examples of how to present results from the described assays.

Table 1: Representative Data for Sezolamide HCl in a Cell Viability Assay

Disclaimer: The following data are illustrative examples to demonstrate data presentation. Actual IC₅₀ values must be determined experimentally.

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
HT-1080 (Fibrosarcoma)WST-14845.2
A549 (Lung Carcinoma)WST-14862.8
MCF-7 (Breast Cancer)WST-17238.5
HUVEC (Normal Endothelial)WST-172> 100

Table 2: Clinical Efficacy of Sezolamide in Reducing Intraocular Pressure (IOP)

This table presents published clinical data to provide context on the compound's known biological activity.

Study CompoundConcentrationDosingPeak Mean IOP Reduction (%)Reference
Sezolamide HCl1.8%Twice Daily19.4%[16]
MK-507-Every 8 hours26.2%[16]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be followed when handling this compound and related compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust by handling the powder in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Store the compound tightly sealed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

References

Application Notes and Protocols for Sezolamide Hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide hydrochloride is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial in various physiological processes, including pH regulation and fluid balance.[1] As a sulfonamide-based inhibitor, its primary therapeutic application is in ophthalmology for the reduction of intraocular pressure in patients with glaucoma.[2] This document provides detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory activity of this compound against carbonic anhydrase isoforms.

Mechanism of Action

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Sulfonamide inhibitors like this compound act by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's function. The inhibition of carbonic anhydrase in the ciliary processes of the eye reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure.[4]

In the context of an enzyme inhibition assay, the concentration-dependent effect of this compound on the rate of a CA-catalyzed reaction is measured to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Quantitative Data Summary

While specific in vitro inhibition constants (IC50 or Ki values) for this compound against various carbonic anhydrase isoforms are not widely available in the public domain, the following table provides data for structurally related and commonly used carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, for comparative purposes.[4][5][6]

InhibitorCarbonic Anhydrase IsoformInhibition Constant (Ki/IC50) (nM)
AcetazolamidehCA I250
hCA II12 - 130
hCA IX25 - 30
hCA XII5.8
DorzolamidehCA I6000
hCA II1.9
hCA IV31
This compound Various Isoforms Data not publicly available

Experimental Protocols

Two primary methods are commonly employed to assay the activity of carbonic anhydrase and the potency of its inhibitors: the stopped-flow CO2 hydration assay and the colorimetric esterase assay.

Protocol 1: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the direct physiological reaction of carbonic anhydrase. It measures the change in pH resulting from the hydration of CO2.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase (e.g., human CA-II)

  • This compound

  • CO2-saturated water

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na2SO4, 20 mM)

  • Phenol red indicator (0.2 mM)

  • Syringes for stopped-flow instrument

  • Ultrapure water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions to the desired concentrations.

    • Prepare the assay buffer: 20 mM HEPES, 20 mM Na2SO4, and 0.2 mM phenol red, adjusted to pH 7.4.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled ultrapure water for at least 30 minutes.

    • Prepare a solution of purified carbonic anhydrase in the assay buffer to a final concentration of 5-12 nM.

  • Assay Performance:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • Load one syringe with the enzyme solution (or enzyme solution pre-incubated with this compound for 15 minutes) and the other syringe with the CO2-saturated water.

    • Rapidly mix the contents of the syringes and monitor the change in absorbance of the phenol red indicator at 557 nm over a period of 10-100 seconds. The hydration of CO2 will cause a decrease in pH, leading to a change in the indicator's color and absorbance.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Colorimetric Esterase Assay

This is a simpler, more accessible method that utilizes the esterase activity of some carbonic anhydrase isoforms.

Materials:

  • 96-well microplate reader

  • Purified carbonic anhydrase (e.g., human CA-II)

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a stock solution of pNPA in acetonitrile.

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 7.5.

    • Prepare a solution of purified carbonic anhydrase in the assay buffer.

  • Assay Performance:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the pNPA substrate to all wells.

    • Immediately measure the absorbance at 400-405 nm in a kinetic mode for 5-10 minutes. The hydrolysis of pNPA by carbonic anhydrase releases p-nitrophenol, a yellow-colored product.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a dose-response curve.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

G Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Normal Catalytic Reaction Enzyme_Zn Enzyme-Zn2+ H2O H2O Enzyme_Zn->H2O binds HCO3 HCO3- + H+ Enzyme_Zn->HCO3 product release Inhibited_Complex Inhibited Enzyme-Inhibitor Complex CO2 CO2 CO2->Enzyme_Zn substrate binding Sezolamide This compound (Sulfonamide Inhibitor) Sezolamide->Enzyme_Zn competitive binding to Zn2+

Caption: Mechanism of Carbonic Anhydrase Inhibition by this compound.

Experimental Workflow for Enzyme Inhibition Assay

G General Workflow for Carbonic Anhydrase Inhibition Assay Start Start Reagent_Prep Prepare Reagents: - Enzyme Solution - Sezolamide Dilutions - Substrate Solution - Assay Buffer Start->Reagent_Prep Incubation Pre-incubate Enzyme with This compound Reagent_Prep->Incubation Reaction Initiate Reaction by adding Substrate Incubation->Reaction Measurement Measure Reaction Rate (e.g., change in absorbance) Reaction->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Carbonic Anhydrase Inhibition in Glaucoma Treatment

G Therapeutic Logic of Sezolamide in Glaucoma Sezolamide This compound CA_Inhibition Inhibition of Carbonic Anhydrase in Ciliary Body Sezolamide->CA_Inhibition Bicarbonate_Reduction Decreased Bicarbonate (HCO3-) Production CA_Inhibition->Bicarbonate_Reduction Aqueous_Humor_Reduction Reduced Aqueous Humor Secretion Bicarbonate_Reduction->Aqueous_Humor_Reduction IOP_Reduction Lowered Intraocular Pressure (IOP) Aqueous_Humor_Reduction->IOP_Reduction Glaucoma_Treatment Treatment of Glaucoma IOP_Reduction->Glaucoma_Treatment

References

Sezolamide Hydrochloride in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide hydrochloride, also known as MK-417, is a potent, topically active carbonic anhydrase inhibitor.[1] As the pharmacologically more active S-enantiomer of the racemic compound MK-927, sezolamide has been investigated for its efficacy in lowering intraocular pressure (IOP), a key factor in the management of glaucoma.[2][3] Carbonic anhydrase (CA) enzymes are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] In the eye, CAs are involved in the production of aqueous humor; their inhibition leads to a reduction in IOP.[5][6]

High-throughput screening (HTS) plays a pivotal role in the discovery and development of novel carbonic anhydrase inhibitors. A variety of HTS assays are employed to identify and characterize compounds that modulate the activity of different carbonic anhydrase isoforms. These assays are essential for determining the potency and selectivity of inhibitors like this compound. This document provides detailed application notes and protocols for the use of this compound and other carbonic anhydrase inhibitors in HTS assays.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by binding to the zinc ion within the active site of carbonic anhydrase, preventing the catalytic conversion of carbon dioxide.[7] This inhibition reduces the formation of bicarbonate ions in the ciliary processes of the eye, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.[5][6] There are several isoforms of carbonic anhydrase in humans, and the selectivity of inhibitors for these isoforms is a critical aspect of drug development to minimize off-target effects.[8][9]

sezolamide This compound ca Carbonic Anhydrase (CA) sezolamide->ca Inhibits hco3_h HCO3- + H+ ca->hco3_h Catalyzes co2_h2o CO2 + H2O co2_h2o->ca aqueous_humor Aqueous Humor Secretion hco3_h->aqueous_humor Drives iop Intraocular Pressure (IOP) aqueous_humor->iop Determines

Caption: Signaling pathway of this compound.

Data Presentation

While extensive clinical data on the IOP-lowering effects of this compound is available, comprehensive in vitro inhibition data (Kᵢ or IC₅₀ values) across a wide range of human carbonic anhydrase (hCA) isoforms is not readily found in the public domain. For illustrative purposes, the following table presents the inhibition data for a closely related, potent, and topically active carbonic anhydrase inhibitor, Dorzolamide , against several key hCA isoforms. This data is representative of the type of information generated in HTS campaigns for CA inhibitors.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Dorzolamide 6000.186.9--
Acetazolamide (Reference) 25012-255.8

High-Throughput Screening Assays and Protocols

Several HTS assays are suitable for screening and characterizing carbonic anhydrase inhibitors. Below are detailed protocols for commonly used methods.

Stopped-Flow CO₂ Hydration Assay

This is a direct and widely used method to measure the catalytic activity of carbonic anhydrase and its inhibition.

Experimental Workflow:

reagents Prepare Reagents: - Buffer with pH indicator - Enzyme Solution - Inhibitor (e.g., Sezolamide) - CO2 Solution mixing Rapid Mixing in Stopped-Flow Instrument reagents->mixing reaction CO2 Hydration Reaction (pH change) mixing->reaction detection Spectrophotometric Detection (Absorbance change over time) reaction->detection analysis Data Analysis: - Calculate initial rates - Determine Ki values detection->analysis

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄ (for constant ionic strength) and 0.2 mM Phenol Red as a pH indicator.

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the buffer. The final concentration in the assay will depend on the specific activity of the isoform.

    • Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

    • CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through the buffer.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C or 37°C).

    • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor (or vehicle control) in the buffer.

    • In the other syringe, load the CO₂ solution.

    • Initiate the run. The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its absorbance maximum (557 nm for Phenol Red).

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • Inhibition constants (Kᵢ) are determined by fitting the initial rate data at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Esterase Activity Assay

This is a colorimetric assay that is well-suited for a 96- or 384-well plate format, making it ideal for HTS.

Experimental Workflow:

dispense Dispense Reagents into Microplate: - Buffer - Enzyme Solution - Inhibitor (e.g., Sezolamide) incubate1 Pre-incubation dispense->incubate1 add_substrate Add Substrate (4-Nitrophenyl Acetate) incubate1->add_substrate incubate2 Incubation at 37°C add_substrate->incubate2 read_plate Read Absorbance at 400 nm incubate2->read_plate analyze Data Analysis: - Calculate % Inhibition - Determine IC50 values read_plate->analyze

Caption: Workflow for the Esterase Activity Assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8.

    • Enzyme Solution: Prepare a stock solution of the hCA isoform (e.g., hCA II) in the assay buffer.

    • Inhibitor Solution: Prepare a serial dilution of this compound in the assay buffer (with a small percentage of DMSO if necessary).

    • Substrate Solution: Prepare a solution of 4-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of assay buffer.

      • 20 µL of the enzyme solution.

      • 20 µL of the inhibitor solution (or vehicle for control).

    • Mix and pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm over time at 37°C. The product, 4-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction from the slope of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Calculate the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.

Fluorescence-Based Indicator Displacement Assay

This assay is based on the displacement of a fluorescent indicator from the active site of carbonic anhydrase by a competitive inhibitor.

Experimental Workflow:

prepare Prepare Enzyme-Indicator Complex: - Mix hCA isoform with fluorescent indicator dispense_complex Dispense Complex into Microplate prepare->dispense_complex add_inhibitor Add Inhibitor (e.g., Sezolamide) dispense_complex->add_inhibitor incubate Incubation add_inhibitor->incubate read_fluorescence Measure Fluorescence Intensity incubate->read_fluorescence analyze Data Analysis: - Correlate fluorescence increase with inhibitor binding read_fluorescence->analyze

Caption: Workflow for Indicator Displacement Assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Enzyme Solution: Prepare a stock solution of the hCA isoform in the assay buffer.

    • Fluorescent Indicator: Use a fluorescent sulfonamide that binds to the active site and whose fluorescence is quenched upon binding (e.g., dansylamide). Prepare a stock solution in a suitable solvent.

    • Inhibitor Solution: Prepare a serial dilution of this compound.

  • Assay Procedure (Microplate format):

    • Prepare a complex of the hCA isoform and the fluorescent indicator in the assay buffer. The concentrations should be optimized so that the fluorescence is significantly quenched.

    • Dispense the enzyme-indicator complex into the wells of a microplate.

    • Add the inhibitor solutions at various concentrations to the wells.

    • Incubate the plate for a sufficient time to allow for displacement of the indicator.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent indicator.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the displacement of the indicator by the inhibitor.

    • Plot the change in fluorescence against the inhibitor concentration to determine the binding affinity (e.g., Kₔ or IC₅₀).

Conclusion

This compound is a potent carbonic anhydrase inhibitor with therapeutic potential, particularly in the field of ophthalmology. The high-throughput screening assays and protocols detailed in this document provide a framework for the identification and characterization of sezolamide and other carbonic anhydrase inhibitors. The selection of a specific assay will depend on the screening goals, available instrumentation, and the desired throughput. By employing these robust methodologies, researchers can efficiently screen large compound libraries, determine inhibitor potency and selectivity, and advance the development of novel therapeutics targeting carbonic anhydrase.

References

Troubleshooting & Optimization

optimizing sezolamide hydrochloride concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sezolamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific inhibitor of the carbonic anhydrase (CA) enzyme.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[2][3] By inhibiting CA, this compound disrupts cellular pH regulation and ion transport.[2][4] In cancer research, targeting tumor-associated CA isoforms, such as CA IX and CA XII, is of particular interest as these enzymes contribute to the acidification of the tumor microenvironment, which is linked to tumor progression and drug resistance.[3][4]

Q2: What is the recommended starting concentration for this compound in a new cell line?

For a new compound or cell line, it is advisable to test a broad concentration range to determine the approximate sensitivity. A good starting point is a dose-ranging study with 10-fold serial dilutions.[5] Based on studies with similar carbonic anhydrase inhibitors like Acetazolamide, a wide range from low nanomolar (nM) to high micromolar (µM) is appropriate.[4][6][7]

Example Initial Concentration Range:

  • 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM[6]

This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments.[5][6]

Q3: How do I dissolve this compound for cell culture use?

Most sulfonamide-based inhibitors are soluble in Dimethyl sulfoxide (DMSO).[3] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% cell culture grade DMSO. This stock can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations.

Important Considerations:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including the vehicle control. It should be kept as low as possible, typically well below 0.5%, as higher concentrations can have cytotoxic effects or alter cellular functions.[8]

  • Solubility: If you observe precipitation when diluting the stock in your medium, you may need to warm the medium to 37°C and vortex gently.[7][9] If precipitation persists, consider preparing a lower concentration stock solution.

Q4: What are the typical signs of cytotoxicity I should monitor?

Cytotoxicity can be assessed both morphologically and quantitatively:

  • Morphological Changes: Observe cells under a microscope for changes such as rounding, detachment from the culture surface, membrane blebbing, or a significant increase in floating dead cells.

  • Quantitative Assays: Use viability assays like MTT, MTS, or a trypan blue exclusion assay to measure the percentage of viable cells after treatment.[10][11][12] A significant decrease in cell viability compared to the vehicle-treated control group indicates cytotoxicity.

Q5: How does the pH of the culture medium affect this compound's activity?

The activity of carbonic anhydrase inhibitors can be influenced by extracellular pH. The acidic tumor microenvironment (low pH) is a key factor that CA IX and XII regulate.[13] The efficacy of Sezolamide in modulating intracellular pH and affecting cell processes may be more pronounced under acidic conditions, which are often simulated in vitro by adjusting the medium pH (e.g., to 6.0-6.5) to mimic a tumor environment.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable effect at tested concentrations. Concentration is too low.Incubation time is too short.The target CA isoform is not expressed or is not critical for the observed phenotype in your cell line.Drug degradation or poor stability in media.Perform a dose-response assay with a wider and higher concentration range (up to 1 mM).[6]Extend the treatment duration (e.g., from 24h to 48h or 72h).Verify the expression of target carbonic anhydrases (e.g., CA IX, CA XII) in your cells using Western Blot or qPCR.[4]Prepare fresh drug dilutions for each experiment.
High levels of unexpected cell death, even at low concentrations. Cell line is highly sensitive to CA inhibition.The final concentration of the solvent (e.g., DMSO) is too high.[8]Cells were seeded too sparsely and are not healthy enough for drug treatment.[5][14]Contamination of the cell culture.[9]Use a lower range of concentrations in your next experiment.Calculate and ensure the final DMSO concentration is below 0.5% and is consistent in all wells, including the control.[8]Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.[5][14]Check for signs of bacterial or fungal contamination. If suspected, discard the culture.[9]
Inconsistent or non-reproducible results between experiments. Inconsistent cell seeding density.[14]Variation in drug preparation (e.g., errors in serial dilutions).Cells are at a high passage number and have undergone genetic drift.Variability in lots of serum or media.[9]Strictly control the number of cells seeded per well. Perform cell counts accurately.Use a reliable method for serial dilutions. For high-throughput studies, automated dispensers are recommended.[14]Use cells from a low-passage, cryopreserved stock for all related experiments.Test new lots of serum or media before use in critical experiments.[9]
Precipitate forms in the medium after adding the drug. The concentration of this compound exceeds its solubility limit in the culture medium.The stock solution was not fully dissolved before dilution.Residual detergents on glassware are causing precipitation.[9]Lower the final drug concentration.Ensure the stock solution is clear. Gently warm and vortex if needed.If using reusable glassware, ensure it is thoroughly rinsed with deionized, distilled water.[9]Try preparing the dilutions in pre-warmed (37°C) medium.[9]

Experimental Protocols & Data

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the seeding density that allows for consistent, logarithmic cell growth throughout the planned duration of a drug treatment experiment.[5][14]

Methodology:

  • Prepare a single-cell suspension of your chosen cell line.

  • Seed cells in a 96-well plate at multiple densities (e.g., 1,000, 2,500, 5,000, 7,500, 10,000, and 15,000 cells/well). Plate at least 3-4 replicate wells for each density and time point.

  • At set time points (e.g., 0, 24, 48, 72, and 96 hours), measure the cell viability/number in one set of plates using an appropriate method (e.g., MTT or CyQUANT assay).

  • Plot the cell number (or absorbance reading) against time for each seeding density.

  • Select a seeding density that results in exponential growth for the entire duration of your planned drug exposure (e.g., 48 or 72 hours) without reaching confluency, as overgrowth can inhibit proliferation and affect results.[5]

Protocol 2: Dose-Response Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific cell line.

Methodology:

  • Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mM).

  • Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 1 mM).

  • Include two sets of controls: "No Treatment" (cells in medium only) and "Vehicle Control" (cells in medium with the same final DMSO concentration as the highest drug dose).

  • Carefully remove the old medium from the cells and replace it with the medium containing the various drug concentrations.

  • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • After incubation, assess cell viability using an MTT or similar proliferation assay.[7][11]

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Example Dose-Response Data

The following table represents example data from a 48-hour dose-response experiment with this compound on a hypothetical cancer cell line (e.g., HT-29 colorectal carcinoma cells, which are known to express CA IX under hypoxic conditions[10]).

Sezolamide HCl (µM)% Cell Viability (Relative to Vehicle)
0 (Vehicle)100%
0.198%
191%
575%
1052%
2528%
5015%
1008%

Visualizations

Signaling Pathway and Experimental Workflow

To better understand the mechanism and experimental design, the following diagrams illustrate the key concepts.

cluster_0 Extracellular Space (Acidic) cluster_1 Cell Cytoplasm CO2_out CO₂ CAIX Carbonic Anhydrase IX CO2_out->CAIX H2O_out H₂O H2O_out->CAIX H_out H⁺ HCO3_out HCO₃⁻ CO2_in CO₂ Cell_Membrane Cell Membrane CO2_in->Cell_Membrane Diffusion H2O_in H₂O Cell_Membrane->CO2_out Diffusion CAIX->H_out CAIX->HCO3_out Sezolamide Sezolamide HCl Sezolamide->CAIX Inhibition A 1. Optimize Seeding Density (Protocol 1) C 3. Plate Cells at Optimal Density A->C B 2. Prepare Sezolamide HCl Stock Solution (in DMSO) D 4. Prepare Serial Dilutions (Dose-Response Range) B->D E 5. Treat Cells for Defined Period (e.g., 48h) C->E D->E F 6. Assess Cell Viability (e.g., MTT Assay) E->F G 7. Analyze Data & Determine IC₅₀ F->G Start Inconsistent or Unexpected Results? NoEffect No Observable Effect Start->NoEffect Type of Issue HighToxicity High Cell Death Start->HighToxicity Type of Issue Precipitate Precipitate in Media Start->Precipitate Type of Issue IncreaseConc Increase Concentration & Duration NoEffect->IncreaseConc CheckExpression Verify Target (CA IX/XII) Expression NoEffect->CheckExpression LowerConc Decrease Concentration HighToxicity->LowerConc CheckSolvent Check Final DMSO % (<0.5%) HighToxicity->CheckSolvent CheckDensity Confirm Optimal Seeding Density HighToxicity->CheckDensity CheckSolubility Check Stock Solution Solubility Precipitate->CheckSolubility WarmMedia Use Pre-Warmed Media for Dilution Precipitate->WarmMedia

References

how to prevent precipitation of sezolamide hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of sezolamide hydrochloride in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of aqueous solutions of this compound.

Issue Potential Cause Recommended Solution
Precipitation upon dissolution in water This compound, a weakly basic drug, has limited aqueous solubility, especially as the pH approaches its isoelectric point.- Ensure the initial pH of the aqueous solution is acidic (pH 4-5) to maintain the protonated, more soluble form of the drug.- Consider the use of co-solvents or solubilizing agents as outlined in the FAQs below.
Precipitation after pH adjustment Increasing the pH towards neutral or alkaline conditions will decrease the solubility of this compound as it converts to its less soluble free base form.- Carefully control the final pH of the formulation. If a higher pH is required, the use of solubility enhancers is essential.- Refer to the pH-dependent solubility profile to understand the solubility limits at your target pH.
Cloudiness or precipitation over time The solution may be supersaturated, leading to crystallization and precipitation over time. Temperature fluctuations can also affect solubility.- Employ precipitation inhibitors such as polymers (e.g., HPMC, HPMCAS) to maintain a stable supersaturated state.- Store the solution at a constant, controlled temperature.
Incomplete dissolution The concentration of this compound exceeds its solubility limit under the current formulation conditions.- Increase the volume of the solvent to reduce the concentration.- Utilize solubility enhancement techniques like the addition of cyclodextrins or surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What is the pKa of sezolamide?

A2: Sezolamide is an ampholyte, meaning it has both acidic and basic functional groups. It has a basic amine group with a pKa1 estimated to be between 5.5 and 6.0, and an acidic sulfonamide group with a pKa2 in the range of 8.3 to 8.9.[1] The ionization state, and therefore solubility, is significantly influenced by the pH of the solution.

Q3: How does pH affect the solubility of this compound?

A3: At a pH below its pKa1 (5.5-6.0), the amine group of sezolamide is protonated, forming the more water-soluble hydrochloride salt. As the pH of the solution increases towards and beyond this pKa, the amine group deprotonates, leading to the formation of the less soluble free base, which can precipitate out of the solution. The following diagram illustrates this relationship.

G pH Effect on Sezolamide Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Alkaline) Protonated_Form Sezolamide-H+ (Soluble) Free_Base Sezolamide (Poorly Soluble) Protonated_Form->Free_Base pH Increase Free_Base->Protonated_Form pH Decrease Precipitation Precipitation Free_Base->Precipitation Leads to

Caption: Relationship between pH and sezolamide solubility.

Q4: What are the primary strategies to prevent the precipitation of this compound in aqueous solutions?

A4: The main strategies focus on increasing and maintaining the solubility of sezolamide. These can be categorized as follows:

  • pH Control: Maintaining an acidic pH (ideally below 5.5) is the most straightforward method to keep this compound solubilized.

  • Use of Co-solvents: Incorporating water-miscible organic solvents can increase the solubility of the free base form.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the less soluble drug molecule, forming a more soluble inclusion complex.

  • Addition of Surfactants: Surfactants can form micelles that entrap the drug, increasing its apparent solubility.

  • Use of Polymers as Precipitation Inhibitors: Polymers like Hydroxypropyl Methylcellulose (HPMC) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) can inhibit the nucleation and crystal growth of the drug, thereby maintaining a supersaturated solution.

The following workflow can help in selecting an appropriate strategy:

G Strategy Selection for Preventing Precipitation Start Start: Sezolamide HCl Precipitation Issue Target_pH Is the target pH acidic (< 5.5)? Start->Target_pH Acidic_Solution Maintain acidic pH with buffers. Target_pH->Acidic_Solution Yes Higher_pH_Strategies Consider solubility enhancers. Target_pH->Higher_pH_Strategies No Complexation Use Cyclodextrins Higher_pH_Strategies->Complexation Surfactants Add Surfactants Higher_pH_Strategies->Surfactants Polymers Incorporate Precipitation Inhibitors (e.g., HPMC) Higher_pH_Strategies->Polymers

Caption: Decision workflow for preventing this compound precipitation.

Quantitative Data

The following table summarizes the known physicochemical properties of sezolamide.

PropertyValueReference
Molecular FormulaC₁₁H₁₈N₂O₄S₃·HClKEGG DRUG
Molecular Weight374.93 g/mol KEGG DRUG
pKa1 (basic amine)5.5 - 6.0[1]
pKa2 (acidic sulfonamide)8.3 - 8.9[1]
Aqueous Solubility (2% solution)Upper limit at approx. pH 5.5[1]

Experimental Protocols

1. Protocol for Determining the pH-Solubility Profile of this compound

This protocol is a general guideline and should be adapted based on available laboratory equipment and specific experimental needs.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Buffer solutions covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

  • Calibrated pH meter

  • Analytical balance

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a validated analytical method for sezolamide quantification.

Procedure:

  • Prepare a series of buffer solutions with different pH values (e.g., pH 2, 3, 4, 5, 5.5, 6, 6.5, 7, 7.4, 8, 9, 10).

  • Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials. The solid phase should be clearly visible.

  • Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples as necessary with the mobile phase of the HPLC method.

  • Analyze the concentration of sezolamide in each diluted sample using the validated HPLC method.

  • Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.

  • Plot the measured solubility (in mg/mL or µg/mL) as a function of the final equilibrium pH.

2. Protocol for Evaluating the Effect of a Solubilizing Agent (e.g., Hydroxypropyl-β-Cyclodextrin)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer solution at a pH where this compound has low solubility (e.g., pH 7.4 phosphate buffer)

  • Equipment as listed in the previous protocol.

Procedure:

  • Prepare a series of solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 15% w/v) in the selected buffer (e.g., pH 7.4).

  • Add an excess amount of this compound to each of the HP-β-CD solutions.

  • Follow steps 3 to 10 from the "Protocol for Determining the pH-Solubility Profile" to determine the solubility of this compound at each HP-β-CD concentration.

  • Plot the solubility of this compound as a function of the HP-β-CD concentration to determine the effectiveness of the solubilizing agent.

The following diagram illustrates the experimental workflow for solubility determination:

G Experimental Workflow for Solubility Determination Start Start Preparation Prepare Buffer Solutions (Varying pH or Solubilizer Conc.) Start->Preparation Add_Drug Add Excess Sezolamide HCl Preparation->Add_Drug Equilibrate Equilibrate with Shaking (24-48h at controlled temp.) Add_Drug->Equilibrate Filter Filter Supernatant (0.22 µm filter) Equilibrate->Filter Analyze Analyze Concentration (HPLC) Filter->Analyze Plot Plot Solubility vs. pH/ Solubilizer Concentration Analyze->Plot End End Plot->End

Caption: Workflow for determining the solubility of this compound.

References

Technical Support Center: Sezolamide Hydrochloride Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sezolamide hydrochloride. The information is designed to assist in the optimization of dose-response curve experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments to determine the dose-response relationship of this compound.

Issue Potential Cause Recommended Solution
Poor solubility of this compound in aqueous buffers. This compound, like other sulfonamides, can have limited aqueous solubility, leading to precipitation at higher concentrations.Prepare a high-concentration stock solution in an organic solvent such as DMSO. For aqueous buffers, first dissolve sezolamide in DMSO and then dilute with the aqueous buffer of choice. A 1:3 ratio of DMSO to a buffer like PBS (pH 7.2) can be a starting point. It is not recommended to store the aqueous solution for more than one day.
High variability between replicate wells. - Inconsistent cell seeding density.- Edge effects in the microplate.- Pipetting errors.- Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the microplate, or fill them with sterile water or PBS to maintain humidity.- Use calibrated pipettes and ensure proper mixing of reagents.
No dose-response observed (flat curve). - The concentration range tested is too low or too high.- The assay is not sensitive enough to detect the inhibitory effect.- The cells are not responsive to carbonic anhydrase inhibition.- Conduct a wide range-finding study with logarithmic dilutions (e.g., 1 nM to 100 µM).- Verify the activity of the carbonic anhydrase enzyme in your cell model.- Ensure the assay readout (e.g., pH change, downstream signaling) is robust and within the linear range of detection.
Unexpected bell-shaped dose-response curve. At very high concentrations, off-target effects or compound cytotoxicity may occur, leading to a decrease in the measured response that is not related to the primary mechanism of action.- Perform a cytotoxicity assay in parallel with the dose-response experiment to identify concentrations that affect cell viability.- Lower the highest concentration in your dose-response curve to avoid cytotoxic levels.
Assay window is too small. The difference in signal between the positive and negative controls is not large enough for robust data analysis.- Optimize the cell seeding density.- Increase the incubation time with this compound.- Ensure the enzyme substrate concentration is optimal (if applicable).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a carbonic anhydrase inhibitor. It works by blocking the action of carbonic anhydrase enzymes, which are involved in the reversible hydration of carbon dioxide to carbonic acid. This inhibition leads to a reduction in the formation of bicarbonate ions and can affect pH regulation and fluid secretion in various tissues.

Q2: What is a typical starting concentration range for a dose-response experiment with this compound?

A2: Based on clinical studies of topically administered sezolamide for glaucoma, where it was given every 8 hours, and its comparison to other carbonic anhydrase inhibitors, a starting in vitro concentration range of 10⁻⁹ M to 10⁻⁴ M (1 nM to 100 µM) is recommended for initial range-finding experiments.

Q3: How should I prepare this compound for in vitro assays?

A3: Due to its potential for limited aqueous solubility, it is recommended to prepare a stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer. Ensure the final concentration of the organic solvent in the assay wells is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.5%).

Q4: What are some key parameters to consider when designing a dose-response experiment?

A4: Key parameters include the cell type and seeding density, the concentration range of this compound, the incubation time, the inclusion of appropriate positive and negative controls, and the number of replicates. A typical experiment will include a vehicle control (e.g., DMSO) and a known carbonic anhydrase inhibitor as a positive control.

Q5: How can I analyze the data from my dose-response experiment?

A5: Dose-response data is typically plotted with the log of the drug concentration on the x-axis and the measured response on the y-axis. A sigmoidal curve is then fitted to the data using non-linear regression to determine key parameters such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Experimental Protocols

General Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on a specific carbonic anhydrase isoform.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a series of dilutions of the this compound stock solution in assay buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in assay buffer.

    • Prepare a solution of the substrate (e.g., 4-nitrophenyl acetate) in a suitable solvent (e.g., acetonitrile).

  • Assay Procedure:

    • Add a small volume of the diluted this compound or vehicle control to the wells of a 96-well plate.

    • Add the carbonic anhydrase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 400 nm for the product 4-nitrophenol) using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of this compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_sezolamide Prepare Sezolamide Stock Solution (DMSO) serial_dilution Perform Serial Dilutions of Sezolamide prep_sezolamide->serial_dilution prep_cells Culture and Seed Cells add_drug Add Sezolamide to Cells prep_cells->add_drug prep_reagents Prepare Assay Reagents measure_response Measure Response (e.g., Absorbance) prep_reagents->measure_response serial_dilution->add_drug incubate Incubate add_drug->incubate incubate->measure_response plot_data Plot Dose-Response Curve measure_response->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Experimental Workflow for Dose-Response Curve Optimization.

Signaling_Pathway sezolamide This compound ca Carbonic Anhydrase (CA) sezolamide->ca Inhibition h2co3 H2CO3 ca->h2co3 physiological_effect Reduced Fluid Secretion (e.g., Aqueous Humor) ca->physiological_effect Modulates co2_h2o CO2 + H2O co2_h2o->ca h_hco3 H+ + HCO3- h2co3->h_hco3

Caption: Simplified Signaling Pathway of this compound.

addressing inconsistent results in sezolamide hydrochloride studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sezolamide Hydrochloride and other carbonic anhydrase inhibitors (CAIs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent carbonic anhydrase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of carbonic anhydrase enzymes, which are prevalent throughout the body and play a crucial role in regulating pH and ion transport.[1][2] In the eye, carbonic anhydrase is involved in the secretion of aqueous humor. By inhibiting this enzyme in the ciliary body, this compound reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure (IOP).[1]

Q2: What are the common applications of this compound in research?

Due to its IOP-lowering effects, this compound is primarily investigated for the treatment of glaucoma. Research studies often focus on its efficacy in reducing IOP, its pharmacokinetic and pharmacodynamic profile, and its comparison with other established carbonic anhydrase inhibitors like Dorzolamide and Acetazolamide.

Q3: Are there known stability issues with this compound formulations?

Like many pharmaceutical compounds, the stability of this compound formulations can be influenced by environmental factors. For carbonic anhydrase inhibitors in general, factors such as pH, temperature, light, and moisture can lead to degradation.[3][4] It is crucial to adhere to recommended storage conditions and to consider the compatibility of the drug with formulation excipients. For instance, acetazolamide suspensions have been shown to be stable for extended periods when stored at controlled room temperature or under refrigeration in light-resistant containers, with a pH maintained around 4-5.[3][4]

Q4: What are the key differences between topical and systemic administration of carbonic anhydrase inhibitors?

Topical administration (e.g., eye drops) of CAIs like Dorzolamide is generally preferred for treating glaucoma to minimize systemic side effects.[5] Systemic administration (e.g., oral tablets) of drugs like Acetazolamide can lead to more widespread inhibition of carbonic anhydrase throughout the body, resulting in side effects such as metabolic acidosis, electrolyte imbalances, and paresthesias.[6][7] However, systemic administration may achieve higher drug concentrations in the target tissue, potentially leading to a greater reduction in IOP compared to topical formulations.[8]

Troubleshooting Guide

Issue 1: Inconsistent Intraocular Pressure (IOP) Reduction in Animal Models.

Q: We are observing high variability in IOP reduction in our rabbit model when using this compound. What could be the cause?

A: Inconsistent IOP readings in animal models can stem from several factors:

  • Animal Handling and Stress: Improper handling can cause stress, which may transiently increase IOP. Ensure gentle and consistent handling of the animals.

  • Anesthesia: The type and depth of anesthesia can influence IOP. Use a consistent anesthetic protocol.

  • Measurement Technique: Inaccurate tonometer placement or excessive pressure on the cornea can lead to erroneous readings. Ensure proper training and consistent technique.

  • Diurnal Variation: IOP can fluctuate throughout the day.[9] Conduct measurements at the same time each day to minimize this variability.

  • Drug Formulation and Administration: Inconsistent drop size or improper administration can affect the delivered dose. Use calibrated droppers and ensure proper instillation. The formulation's viscosity and pH can also impact drug absorption and efficacy.

  • Rabbit Model Specifics: Rabbits are commonly used for glaucoma research; however, the response to CAIs can differ from humans.[10][11]

Issue 2: Discrepancy Between in vitro Carbonic Anhydrase Inhibition and in vivo Efficacy.

Q: Our in vitro assays show potent inhibition of carbonic anhydrase by our this compound compound, but we see a weaker than expected IOP-lowering effect in vivo. Why might this be?

A: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics: The drug's absorption, distribution, metabolism, and excretion (ADME) profile in vivo may limit its concentration at the target site (the ciliary epithelium). Poor corneal penetration is a common issue for topical ophthalmic drugs.

  • Protein Binding: this compound may bind to proteins in the plasma or ocular tissues, reducing the concentration of free, active drug available to inhibit carbonic anhydrase.

  • Off-Target Effects: The compound may have other biological effects that counteract its IOP-lowering activity.

  • Isoform Selectivity: There are multiple isoforms of carbonic anhydrase. Your in vitro assay might be testing against an isoform that is not the primary one involved in aqueous humor secretion in your animal model.

  • Tachyphylaxis: The tissue may develop a rapid tolerance to the drug, diminishing its effect over time.

Issue 3: Unexpected Side Effects or Toxicity in Animal Studies.

Q: Our animal subjects are showing signs of systemic side effects, even with topical administration of our this compound formulation. What should we investigate?

A: While topical administration is designed to minimize systemic exposure, some drug can be absorbed into the bloodstream.

  • Systemic Absorption: The formulation's properties can influence systemic absorption. Investigate the formulation's permeability and potential for absorption through the conjunctiva and nasal mucosa (via the nasolacrimal duct).

  • Metabolic Acidosis: A common side effect of systemic CAI administration is metabolic acidosis.[1] Monitor blood gas and electrolyte levels in your animal models.

  • Dose-Response Relationship: You may be using a higher concentration than necessary. Conduct a dose-response study to determine the minimum effective concentration with the lowest side effect profile.

  • Drug Interactions: Be aware of any other medications being administered to the animals that could interact with the CAI.[1]

Quantitative Data Summary

The following tables summarize representative data for carbonic anhydrase inhibitors. Note that direct comparative data for this compound is limited in publicly available literature.

Table 1: Comparison of IOP Reduction by Different Carbonic Anhydrase Inhibitors

DrugAdministrationDosageIOP Reduction (Mean)Study Population
Dorzolamide Topical2%17%Humans[8]
Acetazolamide Systemic500 mg30%Humans[8]
Brinzolamide Topical1%5.2 mmHgRabbits[9]
Dorzolamide + Timolol Topical2% / 0.5%Additional reduction over timolol aloneHumans

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Acetazolamide

ParameterValueUnit
Emax (Maximum IOP reduction) 7.2mmHg
EC50 (Concentration for 50% of Emax) 1.64µg/mL
Apparent Oral Volume of Distribution 0.231L/kg
Absorption Half-life 0.821h⁻¹

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from commercially available colorimetric assay kits.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute the carbonic anhydrase enzyme and substrate according to the manufacturer's instructions.

    • Prepare a series of dilutions of the this compound stock solution.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the this compound dilutions to the test wells.

    • Add a known inhibitor (e.g., Acetazolamide) to the positive control wells and solvent to the negative control wells.

    • Add the carbonic anhydrase enzyme solution to all wells except the blank.

    • Incubate at room temperature for 10-15 minutes.

    • Add the substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 30-60 minutes.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: In Vivo IOP Measurement in Rabbits

This protocol outlines the general procedure for measuring IOP in a rabbit model.

  • Animal Acclimatization: Allow rabbits to acclimate to the laboratory environment to minimize stress.

  • Anesthesia: Administer a consistent dose of a suitable anesthetic (e.g., a ketamine/xylazine cocktail) to immobilize the rabbit and prevent discomfort.

  • Drug Administration:

    • For topical administration, instill a precise volume (e.g., 50 µL) of the this compound solution or vehicle control into the conjunctival sac of one eye. The contralateral eye can serve as a control.

  • IOP Measurement:

    • At predetermined time points (e.g., baseline, 1, 2, 4, 6, and 8 hours post-dose), measure the IOP using a calibrated tonometer (e.g., Tono-Pen).

    • Ensure the tonometer probe is perpendicular to the central cornea and that no pressure is applied to the globe.

    • Take multiple readings for each eye at each time point and average them.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes.

    • Compare the IOP reduction in the this compound-treated group to the vehicle-treated group using appropriate statistical tests.

Visualizations

Signaling_Pathway cluster_ciliary_epithelium Ciliary Epithelium cluster_ion_transport Ion Transport cluster_aqueous_humor Aqueous Humor Formation CA Carbonic Anhydrase (CA) H2CO3 H₂CO₃ CA->H2CO3 Hydration H2O H₂O H2O->CA CO2 CO₂ CO2->CA HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Cl_HCO3_Exchanger Cl⁻/HCO₃⁻ Exchanger HCO3->Cl_HCO3_Exchanger Na_H_Exchanger Na⁺/H⁺ Exchanger H_ion->Na_H_Exchanger Fluid_Secretion Fluid Secretion (Aqueous Humor) Cl_HCO3_Exchanger->Fluid_Secretion Drives IOP Intraocular Pressure (IOP) Fluid_Secretion->IOP Increases Sezolamide Sezolamide HCl Sezolamide->CA Inhibits

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rabbit Model) Assay Carbonic Anhydrase Inhibition Assay IC50 Determine IC50 Assay->IC50 Dosing Topical Administration (Sezolamide HCl vs. Vehicle) IC50->Dosing Inform Dose Selection Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Animal_Prep->Dosing IOP_Measurement IOP Measurement (Tonometry at multiple time points) Dosing->IOP_Measurement Data_Analysis Data Analysis (Compare IOP reduction) IOP_Measurement->Data_Analysis

Caption: General Experimental Workflow for Sezolamide HCl.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results Observed Formulation Formulation Issues (pH, stability, concentration) Inconsistent_Results->Formulation Experimental_Technique Experimental Technique (Dosing, IOP measurement) Inconsistent_Results->Experimental_Technique Biological_Variability Biological Variability (Animal model, diurnal rhythm) Inconsistent_Results->Biological_Variability Drug_Properties Drug Properties (Pharmacokinetics, interactions) Inconsistent_Results->Drug_Properties Check_Formulation Verify Formulation (QC checks, storage) Formulation->Check_Formulation Standardize_Protocol Standardize Protocol (SOPs, training) Experimental_Technique->Standardize_Protocol Control_Variables Control Variables (Consistent timing, environment) Biological_Variability->Control_Variables PK_PD_Study Conduct PK/PD Study (Dose-response) Drug_Properties->PK_PD_Study

Caption: Troubleshooting Logic for Inconsistent Results.

References

reducing experimental variability with sezolamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Sezolamide hydrochloride is a potent, topically active carbonic anhydrase inhibitor. Due to the limited availability of specific experimental data for this compound, this guide leverages information from the well-studied carbonic anhydrase inhibitor, acetazolamide, and other related compounds. The principles and methodologies described are generally applicable but may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of carbonic anhydrase (CA). Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺)[1][2]. By inhibiting this enzyme in the ciliary processes of the eye, this compound reduces the formation of bicarbonate ions. This, in turn, is thought to decrease aqueous humor secretion, leading to a reduction in intraocular pressure (IOP)[3][4].

Q2: How should this compound be stored?

A2: this compound powder should be stored at -20°C. For solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in solution will depend on the solvent and storage conditions. For instance, acetazolamide solutions are sensitive to light and should be stored in amber vials[5][6].

Q3: What are the recommended solvents for dissolving this compound?

Q4: What are the key differences between this compound and acetazolamide?

A4: Sezolamide is the S-enantiomer of a racemic compound, MK-927, and is pharmacologically more active[7]. Both sezolamide and acetazolamide are carbonic anhydrase inhibitors. However, sezolamide is designed for topical administration to the eye, which can reduce systemic side effects compared to the oral administration of acetazolamide[4]. The potency and selectivity for different carbonic anhydrase isoforms may also differ between the two compounds.

Troubleshooting Guide

Issue 1: High variability in intraocular pressure (IOP) measurements in our animal model.

  • Question: We are observing significant fluctuations in our baseline IOP readings in rabbits, making it difficult to assess the efficacy of this compound. What could be the cause?

  • Answer:

    • Improper animal handling: Stress from handling can significantly impact IOP. Ensure a consistent and gentle handling protocol. Allow animals to acclimate to the procedure and environment.

    • Anesthesia effects: Some anesthetics can alter IOP. If anesthesia is used, ensure the same anesthetic regimen is used for all animals and at consistent time points relative to IOP measurement[8].

    • Tonometer calibration and technique: Ensure your tonometer is calibrated correctly for the animal model. Consistent application of the tonometer to the cornea is crucial for reproducible results[9][10].

    • Circadian rhythm: IOP can exhibit diurnal variations. All measurements should be taken at the same time of day to minimize this variability[11].

Issue 2: Inconsistent results in our in vitro carbonic anhydrase inhibition assay.

  • Question: Our IC₅₀ values for this compound vary significantly between experimental runs. What are the potential sources of this variability?

  • Answer:

    • Enzyme activity: Ensure the carbonic anhydrase used is of high quality and has consistent activity. Prepare fresh enzyme dilutions for each experiment.

    • Substrate and buffer preparation: The concentration and pH of your substrate and buffer are critical. Prepare these fresh and validate the pH before each experiment. The hydration of CO₂ is pH-dependent[12][13].

    • Incubation times: Ensure consistent pre-incubation times for the enzyme and inhibitor to allow for binding equilibrium to be reached.

    • Solvent effects: If using DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and does not exceed a level that inhibits the enzyme or causes solubility issues.

Issue 3: this compound precipitates out of solution during my experiment.

  • Question: I'm having trouble keeping this compound dissolved in my aqueous buffer for cell-based assays. How can I improve its solubility?

  • Answer:

    • Co-solvents: While minimizing DMSO is important, a small, consistent percentage may be necessary to maintain solubility.

    • pH adjustment: The solubility of sulfonamide-based inhibitors can be pH-dependent. Experiment with slight adjustments to your buffer pH, ensuring it remains within a physiologically relevant range for your cells.

    • Formulation: For in vivo topical application, consider formulating this compound in a suitable ophthalmic vehicle that enhances solubility and corneal penetration.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of this compound against a specific carbonic anhydrase isoform.

Materials:

  • Purified human carbonic anhydrase (e.g., CA-II)

  • This compound

  • p-Nitrophenyl acetate (pNPA) - Substrate

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is the same in all wells.

  • Enzyme Preparation: Dilute the purified carbonic anhydrase in Assay Buffer to a working concentration.

  • Assay Reaction: a. In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (Assay Buffer with the same final DMSO concentration). b. Add 160 µL of Assay Buffer to each well. c. Add 20 µL of the diluted carbonic anhydrase solution to each well. d. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme. e. To initiate the reaction, add 20 µL of a freshly prepared pNPA solution (in a solvent compatible with the assay, like acetonitrile) to each well.

  • Data Acquisition: Immediately measure the absorbance at 400-405 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of p-nitrophenol production (change in absorbance over time) for each concentration of this compound. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Protocol 2: In Vivo Measurement of Intraocular Pressure (IOP) in a Rabbit Model

This protocol outlines the procedure for assessing the IOP-lowering effects of topically administered this compound in rabbits.

Materials:

  • This compound formulated in a sterile ophthalmic solution

  • New Zealand White rabbits

  • Tonometer (e.g., Tono-Pen, TonoVet) calibrated for rabbits

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

  • Animal Acclimation: Acclimate the rabbits to the laboratory environment and handling procedures for at least one week before the experiment.

  • Baseline IOP Measurement: a. Gently restrain the rabbit. b. Instill one drop of topical anesthetic into each eye. c. After 30-60 seconds, measure the baseline IOP in both eyes using the tonometer. Take at least three readings per eye and average them.

  • Drug Administration: a. Instill a single drop (typically 25-50 µL) of the this compound formulation into the conjunctival sac of one eye (the contralateral eye can serve as a control). b. Gently hold the eyelid closed for a few seconds to ensure distribution of the drop.

  • Post-Treatment IOP Measurement: a. At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-instillation), re-anesthetize the cornea and measure the IOP in both eyes as described in step 2.

  • Data Analysis: a. Calculate the change in IOP from baseline for both the treated and control eyes at each time point. b. Compare the IOP changes in the treated eye to the control eye to determine the effect of this compound. c. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed IOP reduction.

Data Presentation

Table 1: Comparative Efficacy of Topical Carbonic Anhydrase Inhibitors

CompoundConcentrationPeak IOP Reduction (%)Time to Peak Effect (hours)Reference
Sezolamide HCl1.8%~19.4%2[7]
MK-927 (racemic)2%~19.2%2[7]
Dorzolamide2%Not specifiedNot specified[14]
Brinzolamide1%Not specifiedNot specified[14]

Note: Data for sezolamide HCl and MK-927 are from a direct comparative study. Data for dorzolamide and brinzolamide are from a review and may not be directly comparable due to different study designs.

Visualizations

cluster_ciliary_epithelium Ciliary Epithelium CO2 CO₂ + H₂O CA Carbonic Anhydrase CO2->CA Catalysis HCO3 H⁺ + HCO₃⁻ CA->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Drives Sezolamide Sezolamide HCl Sezolamide->CA Inhibition

Caption: Mechanism of action of this compound.

start Start: Inconsistent Experimental Results check_reagents Check Reagents: - Expiration dates - Proper storage - Contamination start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Protocol: - Adherence to steps - Calculation errors - Timing protocol_ok Protocol Followed? check_protocol->protocol_ok check_equipment Verify Equipment: - Calibration - Proper functioning - Cleanliness equipment_ok Equipment OK? check_equipment->equipment_ok reagents_ok->check_protocol Yes isolate_variable Isolate and Test One Variable at a Time reagents_ok->isolate_variable No protocol_ok->check_equipment Yes protocol_ok->isolate_variable No equipment_ok->isolate_variable No consult Consult with Colleague or Technical Support equipment_ok->consult Yes isolate_variable->start prep 1. Preparation: - Prepare Sezolamide HCl stock - Prepare buffers and reagents assay_setup 2. Assay Setup: - Add inhibitor dilutions to plate - Add enzyme prep->assay_setup incubation 3. Incubation: - Allow inhibitor-enzyme binding assay_setup->incubation reaction 4. Reaction Initiation: - Add substrate (e.g., pNPA) incubation->reaction measurement 5. Data Acquisition: - Kinetic read on plate reader reaction->measurement analysis 6. Data Analysis: - Calculate reaction rates - Determine IC₅₀ measurement->analysis

References

Technical Support Center: Optimizing In Vivo Delivery of Carbonic Anhydrase Inhibitors (Acetazolamide & Dorzolamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the carbonic anhydrase inhibitors acetazolamide and its analogue, dorzolamide hydrochloride.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions to optimize the in vivo delivery of acetazolamide and dorzolamide.

Problem Potential Cause(s) Recommended Solution(s)
Low Bioavailability After Oral Administration Poor aqueous solubility of the drug.[1] First-pass metabolism in the liver.[1] Efflux by transporters in the gastrointestinal tract.Formulate with solubility enhancers such as cyclodextrins or use co-solvents.[2] Develop prodrugs that are more readily absorbed and then converted to the active form.[1] Utilize nanocarriers like liposomes or nanoparticles to protect the drug and enhance absorption.[3]
Poor Ocular Bioavailability After Topical Administration Short residence time on the ocular surface due to blinking and tear turnover.[4] Poor corneal penetration due to the drug's physicochemical properties.[5]Formulate as an in-situ gelling system to increase viscosity and residence time.[6] Use penetration enhancers in the formulation.[5] Encapsulate the drug in nanocarriers like liposomes or microsponges to improve corneal uptake.[7]
Systemic Side Effects After Oral Administration High doses required to achieve therapeutic concentrations at the target site (e.g., the eye), leading to off-target effects like metabolic acidosis.[5][8]Optimize the formulation to improve targeted delivery and reduce the required dose. Consider alternative delivery routes with better local targeting, such as topical administration for ocular indications.[5]
Variability in Experimental Results Inconsistent formulation preparation. Improper administration technique (e.g., variable injection speed or location).[9] Animal-to-animal physiological differences.[3]Standardize formulation protocols meticulously. Provide thorough training on administration techniques to ensure consistency.[9] Increase the number of animals per group to improve statistical power and account for biological variability.[9]
Instability of the Formulation Physical instability (e.g., aggregation of nanoparticles). Chemical degradation of the drug.Optimize formulation parameters such as pH and excipient composition.[4] Conduct stability studies under various storage conditions to determine the optimal shelf-life and storage requirements.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of acetazolamide and dorzolamide?

A1: The primary challenges include poor aqueous solubility, which can limit oral absorption and formulation for topical delivery.[1][5] For ocular applications, short precorneal residence time and poor corneal penetration are significant hurdles.[4] Systemic administration can lead to undesirable side effects due to the high doses required to achieve therapeutic levels at the target tissue.[5][8]

Q2: How can I improve the solubility of acetazolamide for in vivo studies?

A2: Several strategies can enhance the solubility of acetazolamide. Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to improve its dissolution rate.[10] The use of co-solvents or formulating the drug as a salt can also increase its solubility.[1][2] Additionally, converting the drug into an amorphous form can lead to higher solubility compared to its crystalline state.[1][10]

Q3: What are the recommended animal models for studying the in vivo ocular delivery of these drugs?

A3: New Zealand white rabbits are a commonly used and accepted animal model for preclinical ocular studies.[5][10][11] Their eye size and structure are reasonably comparable to humans, making them suitable for evaluating intraocular pressure (IOP) reduction and assessing formulation performance.[10]

Q4: Are there any known drug interactions I should be aware of during my in vivo experiments?

A4: Yes, acetazolamide is known to interact with several other drugs. For instance, it can increase the risk of toxicity when co-administered with salicylates.[8] It can also affect the excretion of other drugs like amphetamines and lithium.[8] It is crucial to review the potential for drug interactions if your experimental design involves co-administration of other therapeutic agents.

Q5: What is the mechanism of action of acetazolamide and dorzolamide?

A5: Both acetazolamide and dorzolamide are carbonic anhydrase inhibitors.[8][12] They work by inhibiting the carbonic anhydrase enzyme, which is involved in the production of aqueous humor in the eye and bicarbonate reabsorption in the kidneys.[13][14] By reducing aqueous humor production, they lower intraocular pressure, which is beneficial in treating glaucoma.[15]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Acetazolamide in Different Species

Species Administration Route Dose Bioavailability (%) Half-life (hours) Reference
HorseIntravenous4 mg/kg--[16]
HorseOral8 mg/kg25 ± 6-[16]
HumanOral62.5-500 mg~70-906-9[8][17]

Table 2: Formulation Characteristics and In Vivo Performance of Ocular Drug Delivery Systems

Drug Formulation Key Findings Reference
AcetazolamideTransgelosomesProlonged drug release and significant lowering of intraocular pressure for 24 hours compared to a free drug solution.[5][5]
Dorzolamide HClProniosomal GelHigher reduction in intraocular pressure and increased bioavailability compared to the marketed eye drops (Trusopt®).[11][18][11][18]
Dorzolamide HClIn-situ GelSustained drug release over 8 hours and a greater reduction in intraocular pressure compared to the marketed formulation.[6][6]
Dorzolamide HClMicrosponges in In-situ GelHigh entrapment efficiency (85%) and sustained release, indicating potential for enhanced therapeutic efficacy.[19][19]

Experimental Protocols

Protocol 1: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

  • Animal Model: Use healthy New Zealand white rabbits weighing 2.0-2.5 kg.[5]

  • Acclimatization: Allow the rabbits to acclimatize to the laboratory conditions for at least one week before the experiment.[10]

  • Baseline IOP Measurement: Measure the baseline intraocular pressure of both eyes using a calibrated tonometer.

  • Formulation Administration: Instill a precise volume (e.g., 50 µL) of the test formulation into the conjunctival sac of one eye. The contralateral eye can serve as a control and receive a placebo formulation or remain untreated.

  • Post-Administration IOP Monitoring: Measure the IOP in both eyes at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Data Analysis: Calculate the percentage reduction in IOP at each time point relative to the baseline. Compare the IOP-lowering effect of the test formulation with that of a control or marketed product.

Protocol 2: Pharmacokinetic Study of Intravenous Acetazolamide in Horses

  • Animal Model: Use clinically normal adult horses.[16]

  • Catheterization: Place an intravenous catheter for drug administration and a separate catheter for blood sampling to avoid contamination.

  • Drug Administration: Administer a single intravenous dose of acetazolamide (e.g., 4 mg/kg).[16]

  • Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -20°C or lower until analysis.

  • Drug Quantification: Analyze the plasma samples for acetazolamide concentration using a validated analytical method such as high-performance liquid chromatography (HPLC).[16]

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.

Visualizations

G cluster_pathway Mechanism of Action of Carbonic Anhydrase Inhibitors Acetazolamide Acetazolamide / Dorzolamide CA Carbonic Anhydrase (CA) Acetazolamide->CA Inhibits Bicarbonate Bicarbonate (HCO3-) Production CA->Bicarbonate Catalyzes Aqueous_Humor Aqueous Humor Secretion Bicarbonate->Aqueous_Humor Leads to IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases

Caption: Mechanism of action of carbonic anhydrase inhibitors.

G cluster_workflow Experimental Workflow for In Vivo Ocular Delivery Study Animal_Model Select Animal Model (e.g., Rabbits) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Measure Baseline IOP Acclimatization->Baseline Administration Topical Administration Baseline->Administration Formulation Prepare Formulation Formulation->Administration Monitoring Monitor IOP at Time Intervals Administration->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Typical experimental workflow for an in vivo ocular delivery study.

References

Technical Support Center: Mitigating Cytotoxicity of Carbonic Anhydrase Inhibitors in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of carbonic anhydrase inhibitors, such as sezolamide hydrochloride, in primary cell line experiments. Due to the limited specific data on this compound-induced cytotoxicity, this guide draws upon information from the broader class of carbonic anhydrase inhibitors and general principles of drug-induced cell stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carbonic anhydrase inhibitor.[1] Carbonic anhydrases are enzymes that catalyze the reversible reaction of carbon dioxide and water to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[2][3] By inhibiting this enzyme, this compound disrupts pH regulation and fluid balance in various tissues.[4] In ophthalmology, this action reduces the production of aqueous humor, thereby lowering intraocular pressure.[1][5]

Q2: I am observing unexpected levels of cell death in my primary cell cultures after treatment with a carbonic anhydrase inhibitor. Why might this be happening?

While effective in their therapeutic role, carbonic anhydrase inhibitors can induce off-target effects in vitro, leading to cytotoxicity. This is particularly relevant in sensitive primary cell cultures. The observed cell death is likely a result of cellular stress pathways being activated by the compound. Two common mechanisms of drug-induced cytotoxicity are the induction of apoptosis (programmed cell death) and the generation of oxidative stress.[6][7][8]

Q3: What are the likely molecular mechanisms behind this cytotoxicity?

The cytotoxicity of carbonic anhydrase inhibitors in primary cells can often be attributed to two primary mechanisms:

  • Induction of Apoptosis: Some carbonic anhydrase inhibitors have been shown to induce apoptosis in cancer cell lines, and it is plausible that similar mechanisms could be at play in primary cells, particularly at higher concentrations.[6][8] This process is often mediated by a family of enzymes called caspases.[9] The activation of "executioner" caspases like caspase-3 leads to the breakdown of key cellular components and ultimately, cell death.[9]

  • Induction of Oxidative Stress: Inhibition of mitochondrial carbonic anhydrases can impact cellular respiration and lead to an increase in reactive oxygen species (ROS).[7][10] An excess of ROS can damage cellular components like lipids, proteins, and DNA, a state known as oxidative stress, which can trigger cell death.[11]

Q4: How can I determine if apoptosis or oxidative stress is the cause of the cytotoxicity I'm observing?

To determine the underlying cause of cytotoxicity, you can perform specific assays:

  • To detect apoptosis: A caspase activity assay can be performed. A significant increase in the activity of caspases, such as caspase-3, in your treated cells compared to your control cells would suggest that apoptosis is occurring.[12]

  • To detect oxidative stress: A reactive oxygen species (ROS) assay can be used. An increase in the levels of ROS in your treated cells compared to your control cells would indicate that the drug is inducing oxidative stress.

Q5: What are some general strategies to mitigate the cytotoxicity of carbonic anhydrase inhibitors in my primary cell cultures?

Once you have an idea of the potential mechanism, you can try the following strategies:

  • Dose Optimization: The simplest approach is to perform a dose-response experiment to find the lowest effective concentration of the compound that does not cause significant cytotoxicity.

  • Time-Course Optimization: Reduce the incubation time of the compound with your cells. It's possible that the cytotoxic effects only manifest after prolonged exposure.

  • Co-treatment with Antioxidants: If you suspect oxidative stress is the culprit, co-treating your cells with an antioxidant may mitigate the cytotoxic effects. Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E.[13][14]

  • Use of Pan-Caspase Inhibitors: If apoptosis is confirmed, you can use a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic pathway and determine if this rescues the cells. This is more of a mechanistic tool than a routine mitigation strategy.

Troubleshooting Guides

Guide 1: Confirming and Quantifying Cytotoxicity

If you suspect your carbonic anhydrase inhibitor is causing cytotoxicity, the first step is to confirm and quantify it.

Problem: Decreased cell viability or visible cell death after treatment.

Solution Workflow:

  • Perform a Dose-Response and Time-Course Experiment: This will help you determine the concentration and exposure time at which cytotoxicity occurs.

  • Conduct a Cell Viability Assay: Use a quantitative method like the MTT or LDH release assay to measure cell viability.[15]

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Control)100%100%
198%95%
1090%82%
5065%45%
10040%20%
20015%5%
Guide 2: Investigating the Mechanism of Cytotoxicity

Once cytotoxicity is confirmed, the next step is to investigate the likely mechanism.

Problem: You have confirmed cytotoxicity but do not know the underlying cause.

Solution Workflow:

  • Assess for Apoptosis: Perform a caspase-3/7 activity assay on cell lysates treated with a cytotoxic concentration of your compound.[12]

  • Assess for Oxidative Stress: Perform a cellular ROS assay on live cells treated with the compound.

Treatment (at IC50 concentration)Fold Increase in Caspase-3/7 ActivityFold Increase in ROS Levels
Vehicle Control1.01.0
Carbonic Anhydrase Inhibitor4.51.2
Carbonic Anhydrase Inhibitor + Antioxidant (e.g., NAC)4.31.1

In this example, the significant increase in caspase activity suggests apoptosis is the primary mechanism of cytotoxicity.

Guide 3: Implementing Mitigation Strategies

Based on your findings, you can now implement strategies to reduce cytotoxicity.

Problem: You want to perform your experiment without the confounding effects of cytotoxicity.

Solution Workflow:

  • Optimize Experimental Conditions: Based on your dose-response data, choose a concentration and time point that minimizes cytotoxicity while still allowing you to observe the desired effect of the drug.

  • Implement Co-treatment Strategies:

    • If oxidative stress was identified, co-treat with an antioxidant like N-acetylcysteine (NAC). Perform a dose-response of the antioxidant to find the optimal concentration.

    • If apoptosis was identified as the primary cause and you need to proceed with your experiment, consider if a lower, non-apoptotic concentration of your drug can be used.

TreatmentIC50 (µM)
Carbonic Anhydrase Inhibitor Alone75 µM
Carbonic Anhydrase Inhibitor + 5mM NAC> 200 µM

This example data shows that the addition of an antioxidant significantly increased the IC50 value, indicating a reduction in cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[15]

Materials:

  • Primary cells in culture

  • 96-well cell culture plate

  • This compound or other carbonic anhydrase inhibitor

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the carbonic anahydrase inhibitor in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the drug. Include a vehicle-only control.

  • Incubate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12][16]

Materials:

  • Treated and control primary cells

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorometric microplate reader

Procedure:

  • Culture and treat cells with the carbonic anhydrase inhibitor at a concentration known to cause cytotoxicity. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • After treatment, harvest the cells and wash with cold PBS.

  • Lyse the cells in a suitable lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a black 96-well plate, add an equal amount of protein from each lysate.

  • Prepare a reaction mix containing the assay buffer and the caspase-3/7 substrate.

  • Add the reaction mix to each well.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380nm/460nm for AMC-based substrates) at several time points.

  • Calculate the caspase activity based on the rate of fluorescence increase and normalize to the protein concentration.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses a cell-permeable dye (e.g., CM-H2DCFDA) that fluoresces upon oxidation by ROS.[17]

Materials:

  • Primary cells in culture

  • CM-H2DCFDA dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control for ROS induction (e.g., H2O2)

  • Fluorescence microscope or fluorometric plate reader

Procedure:

  • Seed primary cells in a suitable format (e.g., 96-well plate or chamber slide) and allow them to adhere.

  • Treat the cells with the carbonic anhydrase inhibitor for the desired time. Include a positive control and a vehicle control.

  • Wash the cells with pre-warmed HBSS.

  • Load the cells with the CM-H2DCFDA dye (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells again with HBSS to remove excess dye.

  • Immediately measure the fluorescence using a fluorescence microscope for imaging or a fluorometric plate reader for quantification (e.g., excitation/emission ~495/525 nm).

  • Quantify the fluorescence intensity and normalize to the control group.

Visualizations

G Potential Signaling Pathway for Carbonic Anhydrase Inhibitor-Induced Apoptosis sezolamide Sezolamide HCl ca9 Carbonic Anhydrase IX (Mitochondrial) sezolamide->ca9 inhibition ros Increased ROS ca9->ros leads to mito Mitochondrial Stress ros->mito bax_bak Bax/Bak Activation mito->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential pathway of apoptosis induction.

G Experimental Workflow for Investigating and Mitigating Cytotoxicity start Observe Cytotoxicity in Primary Cells dose_response Step 1: Perform Dose-Response Assay (e.g., MTT) start->dose_response confirm_cyto Confirm IC50 and Optimal Concentration dose_response->confirm_cyto mechanism Step 2: Investigate Mechanism (ROS & Caspase Assays) confirm_cyto->mechanism decision Identify Primary Cause mechanism->decision ros_path Oxidative Stress decision->ros_path ROS apoptosis_path Apoptosis decision->apoptosis_path Caspase Activation mitigate_ros Step 3: Mitigate with Antioxidants (e.g., NAC) ros_path->mitigate_ros mitigate_apop Step 3: Optimize Dose/ Time to Avoid Apoptosis apoptosis_path->mitigate_apop end Proceed with Experiment mitigate_ros->end mitigate_apop->end G Troubleshooting Logic for Unexpected Cell Death start Is there significant cell death compared to control? no_cyto No significant cytotoxicity. Proceed with experiment. start->no_cyto No quantify Quantify with viability assay. start->quantify Yes check_caspase Is there increased caspase activity? quantify->check_caspase apoptosis Primary mechanism is likely apoptosis. Consider lowering dose or incubation time. check_caspase->apoptosis Yes check_ros Is there increased ROS production? check_caspase->check_ros No ros Primary mechanism is likely oxidative stress. Co-treat with an antioxidant. check_ros->ros Yes unknown Mechanism is unclear. Consider other assays (e.g., cell cycle analysis). check_ros->unknown No

References

Sezolamide Hydrochloride Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and mitigate the potential interference of sezolamide hydrochloride in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a carbonic anhydrase inhibitor. Its primary mechanism of action is the inhibition of carbonic anhydrase enzymes, which are involved in a variety of physiological processes, including pH regulation and fluid balance. This inhibitory action is the basis for its therapeutic effects, but it can also be a source of interference in biochemical assays that involve these enzymes or are sensitive to changes in pH.

Q2: In which types of biochemical assays is this compound likely to cause interference?

Due to its chemical structure (a sulfonamide derivative) and mechanism of action, this compound may interfere with:

  • Enzyme Assays: Particularly those involving metalloenzymes or where the assay is sensitive to pH changes. As a carbonic anhydrase inhibitor, it will directly inhibit any carbonic anhydrase activity in your sample.

  • Protein Quantification Assays: Colorimetric protein assays that rely on the reduction of metal ions (e.g., BCA assay) or dye-binding (e.g., Bradford assay) can be affected. The sulfonamide group may possess reducing or chelating properties.

  • Cell-Based Assays: Assays measuring cell viability, proliferation, or metabolic activity can be influenced due to sezolamide's effects on cellular pH regulation.

  • Fluorescence-Based Assays: The intrinsic fluorescence or quenching properties of this compound or its formulation components could interfere with assays that use fluorescent readouts.

Q3: Are there known spectroscopic properties of this compound that I should be aware of?

While specific spectroscopic data for this compound is not widely published, its structural analog, acetazolamide, exhibits a maximum UV absorbance at approximately 265 nm.[1] It is plausible that this compound has a similar UV absorbance profile. This is critical for assays that use UV-Vis spectroscopy for detection, as the absorbance of sezolamide could overlap with that of the analyte of interest.

Troubleshooting Guides

Issue 1: Unexpected Results in a Colorimetric Protein Assay (e.g., BCA, Bradford)

Symptoms:

  • Higher than expected protein concentrations in samples containing this compound.

  • Inconsistent or non-linear standard curves when sezolamide is present.

Potential Cause: The sulfonamide moiety of sezolamide may interfere with the assay chemistry. In the case of the BCA assay, sulfonamide-related compounds have been shown to reduce Cu²⁺ to Cu¹⁺, leading to a false-positive signal.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a sample containing only the buffer and this compound at the same concentration used in your experiment. Measure the absorbance to determine if the compound itself contributes to the signal.

  • Spike and Recovery Experiment: Add a known amount of your protein of interest to a sample containing this compound and compare the measured concentration to a sample without the drug. A significant deviation from 100% recovery indicates interference.

  • Consider an Alternative Assay: The Bradford assay is generally less susceptible to interference from reducing agents than the BCA assay. However, it is still important to perform the controls mentioned above.

Issue 2: Altered Enzyme Kinetics in an in vitro Enzyme Assay

Symptoms:

  • A decrease in the Vmax or a change in the Km of your enzyme in the presence of this compound, even if it is not a known inhibitor of your enzyme of interest.

Potential Cause:

  • pH Alteration: As a carbonic anhydrase inhibitor, sezolamide can affect the pH of the assay buffer, which in turn can alter enzyme activity.

  • Chelation of Metal Cofactors: The sulfonamide group may chelate metal ions that are essential for the activity of your enzyme.

  • Non-specific Inhibition: Sezolamide may bind non-specifically to the enzyme, causing conformational changes that affect its activity.

Troubleshooting Steps:

  • Verify Buffer pH: Measure the pH of your assay buffer with and without this compound to ensure it remains within the optimal range for your enzyme.

  • Control for Metal Chelation: If your enzyme requires a metal cofactor, consider adding a slight excess of the cofactor to see if it restores enzyme activity in the presence of sezolamide.

  • Perform Enzyme Inhibition Assays: Conduct a full kinetic analysis to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive). This will help to understand the mechanism of interference.

Quantitative Data on Potential Interference

Direct quantitative data on the interference of this compound in a wide range of biochemical assays is limited. The following table provides an overview of potential interference based on data from structurally and functionally related compounds (i.e., other sulfonamides and carbonic anhydrase inhibitors). This data should be used as a guideline, and it is crucial to experimentally validate the potential for interference in your specific assay.

Assay TypeInterfering Compound ClassPotential EffectEstimated Concentration for InterferenceReference/Basis
BCA Protein Assay Sulfonamides / Compounds with reducing potentialFalse Positive (Overestimation of protein)≥ 10 µMInferred from studies on sulfo-NHS, a compound with a similar functional group.
Bradford Protein Assay Aromatic compoundsMinimal InterferenceHigh concentrations (>1 mM) may cause slight interference.General knowledge of Bradford assay limitations.
Enzyme Assays (Metalloenzymes) Sulfonamides (potential chelators)InhibitionDependent on the specific enzyme and its affinity for metal cofactors.Inferred from the chemical properties of the sulfonamide group.
Fluorescence Assays (UV excitation) Aromatic SulfonamidesQuenching or AutofluorescenceDependent on compound concentration and assay wavelength.General principles of fluorescence interference from aromatic compounds.

Key Experimental Protocols

Protocol 1: General Protocol for Assessing Compound Interference

This protocol can be adapted to most biochemical assays to test for potential interference from this compound.

Materials:

  • Your specific assay kit and reagents.

  • This compound stock solution.

  • Buffer used in your assay.

  • Positive and negative controls for your assay.

Procedure:

  • Compound-Only Control:

    • Prepare a reaction mixture containing the assay buffer and this compound at the final concentration used in your experiments.

    • Add all assay reagents except for the analyte of interest (e.g., protein, enzyme).

    • Measure the signal (e.g., absorbance, fluorescence) and compare it to a buffer-only control. A significant signal indicates direct interference with the detection method.

  • Analyte-Free Interference Test:

    • Prepare a complete reaction mixture for your assay, but exclude the analyte (e.g., use a denatured enzyme or no protein).

    • Add this compound at various concentrations.

    • Measure the signal. This will reveal if the compound interacts with any of the assay components to produce a signal.

  • Spike-Recovery Experiment:

    • Prepare two sets of samples. Both should contain a known concentration of your analyte.

    • To one set, add this compound at the desired experimental concentration. To the other set, add the vehicle control (e.g., DMSO).

    • Perform the assay and calculate the concentration of the analyte in both sets.

    • Calculate the percent recovery: (Concentration with Sezolamide / Concentration with Vehicle) * 100%. A recovery significantly different from 100% indicates interference.

Protocol 2: Mitigating Interference in Protein Assays

If interference is detected in your protein assay, the following protocol can help to mitigate the issue.

Method: Acetone Precipitation

  • To your protein sample containing this compound, add four volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the interfering this compound.

  • Air-dry the protein pellet for 10-15 minutes to remove residual acetone.

  • Resuspend the protein pellet in a buffer compatible with your downstream protein assay.

Visualizations

interference_workflow start Start: Unexpected Assay Result with Sezolamide HCl check_direct Run Compound-Only Control (Sezolamide + Assay Reagents) start->check_direct decision_direct Signal Detected? check_direct->decision_direct interference_direct Direct Interference with Detection Method decision_direct->interference_direct Yes check_indirect Run Analyte-Free Control (Sezolamide + Inactive System) decision_direct->check_indirect No mitigate Mitigation Strategy: - Change Assay - Sample Cleanup interference_direct->mitigate decision_indirect Signal Detected? check_indirect->decision_indirect interference_indirect Interference with Assay Components decision_indirect->interference_indirect Yes check_recovery Perform Spike-Recovery Experiment decision_indirect->check_recovery No interference_indirect->mitigate decision_recovery Recovery ≠ 100%? check_recovery->decision_recovery interference_matrix Matrix Effect or Analyte Interaction decision_recovery->interference_matrix Yes end Proceed with Validated Assay decision_recovery->end No interference_matrix->mitigate mitigate->end

Caption: Troubleshooting workflow for identifying assay interference.

signaling_pathway sezolamide Sezolamide HCl ca Carbonic Anhydrase (CA) sezolamide->ca Inhibits reaction H₂O + CO₂ ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ ca->reaction Catalyzes ph Intracellular pH Regulation reaction->ph transport Ion & Fluid Transport reaction->transport cell_function Cellular Functions (e.g., Proliferation, Metabolism) ph->cell_function transport->cell_function

Caption: Mechanism of action of this compound.

References

Validation & Comparative

Comparative Analysis of Sezolamide Hydrochloride and Acetazolamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two key carbonic anhydrase inhibitors, detailing their mechanisms, pharmacokinetic profiles, and clinical efficacy with supporting experimental data for drug development professionals.

This guide provides a detailed comparative analysis of sezolamide hydrochloride and acetazolamide, two significant carbonic anhydrase inhibitors. While acetazolamide has been a long-standing therapeutic agent with a well-documented profile, sezolamide has been explored as a topically administered alternative for the management of elevated intraocular pressure. This document aims to furnish researchers, scientists, and drug development professionals with a thorough comparison of their chemical properties, mechanisms of action, pharmacokinetics, and clinical performance, supported by experimental data and protocols.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical characteristics of this compound and acetazolamide reveals key differences that influence their formulation and administration routes.

PropertyThis compoundAcetazolamide
Chemical Formula C11H19ClN2O4S3[1][2]C4H6N4O3S2
Molecular Weight 374.93 g/mol [1]222.25 g/mol
IUPAC Name (4S)-4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochlorideN-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Administration Route Topical (ophthalmic)Oral, Intravenous[3]
Description Potent topical carbonic anhydrase inhibitor.[1]A nonbacteriostatic sulfonamide possessing a chemical structure and pharmacological activity distinctly different from the bacteriostatic sulfonamides.[4]

Mechanism of Action: Carbonic Anhydrase Inhibition

Both sezolamide and acetazolamide exert their therapeutic effects by inhibiting carbonic anhydrase, an enzyme crucial for various physiological processes.[5][6] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions.[7]

By inhibiting this enzyme, particularly isoenzyme II in the ciliary processes of the eye, these drugs reduce the formation of bicarbonate ions.[6] This, in turn, decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure (IOP).[6][8] In the kidneys, inhibition of carbonic anhydrase in the proximal tubules leads to decreased reabsorption of bicarbonate, sodium, potassium, and water, resulting in diuresis.[7][9]

Carbonic Anhydrase Inhibition Pathway cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O CA Carbonic Anhydrase II CO2_H2O->CA Hydration H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ (Bicarbonate + Hydrogen Ion) H2CO3->HCO3_H Dissociation Aqueous_Humor Aqueous Humor Formation HCO3_H->Aqueous_Humor Drives CA->H2CO3 Sezolamide Sezolamide HCl (Topical) Sezolamide->CA Inhibits Acetazolamide Acetazolamide (Systemic) Acetazolamide->CA Inhibits IOP Reduced Intraocular Pressure Aqueous_Humor->IOP Leads to

Mechanism of carbonic anhydrase inhibitors in reducing intraocular pressure.

Comparative Pharmacokinetics

The primary distinction between this compound and acetazolamide lies in their pharmacokinetic profiles, largely dictated by their intended routes of administration.

ParameterThis compoundAcetazolamide
Administration Topical (Ophthalmic Solution)Oral (Tablets, Sustained-Release Capsules), Intravenous[3]
Absorption Penetrates the cornea to reach the ciliary body.Well absorbed orally.[10]
Distribution Primarily local distribution within ocular tissues.Distributes into red blood cells, plasma, and kidneys.[7] Volume of distribution is approximately 0.2 L/kg.[11]
Metabolism Not significantly metabolized systemically.Does not undergo metabolic alteration.[7]
Excretion Minimal systemic absorption and excretion.Primarily excreted unchanged in the urine.[7]
Half-life Not well-established due to topical administration and minimal systemic absorption.6-9 hours.[7]
Systemic Effects Unlikely to cause clinically significant metabolic changes with topical administration.[12]Can cause metabolic acidosis, electrolyte imbalances, and other systemic side effects.[10][13]

Clinical Efficacy and Performance

Both drugs have demonstrated efficacy in lowering intraocular pressure, a critical factor in the management of glaucoma.

This compound

Clinical studies have shown that topically applied this compound significantly lowers intraocular pressure in patients with primary open-angle glaucoma or ocular hypertension.[5] In a multiple-dose study, 1.8% this compound administered twice daily demonstrated a peak effect of a 19.4% reduction in IOP from prestudy measurements.[5] The onset of action is observed within hours of administration, and the effect is sustained with regular use.[5] Notably, sezolamide showed a slightly greater, though not statistically significant, decrease in intraocular pressure compared to its racemic counterpart, MK-927.[5]

Acetazolamide

Acetazolamide is a potent agent for lowering IOP, with oral administration leading to a 20-30% reduction from baseline.[14] It is often used as an adjunct to topical therapies when target IOP is not achieved.[15] The maximal effect of intravenous acetazolamide can be observed as quickly as 20 minutes.[3] However, its long-term use is often limited by systemic side effects.[13] Studies have shown that oral acetazolamide is more effective at reducing aqueous humor flow and intraocular pressure than topical carbonic anhydrase inhibitors like dorzolamide.[15]

FeatureThis compoundAcetazolamide
Primary Indication Ocular hypertension, Open-angle glaucomaGlaucoma, Edema, Epilepsy, Altitude sickness[7]
IOP Reduction Significant reduction with topical application (peak effect ~19.4%).[5]Significant reduction with systemic administration (20-30%).[14]
Route of Administration TopicalSystemic (Oral, IV)
Side Effect Profile Primarily local (ocular irritation); minimal systemic effects.[12]Systemic (metabolic acidosis, paresthesia, fatigue, electrolyte imbalance).[10][13]

Experimental Protocols

The evaluation of carbonic anhydrase inhibitors involves standardized in vitro and in vivo experimental protocols.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds like sezolamide and acetazolamide against carbonic anhydrase is commonly determined using a stopped-flow CO2 hydrase assay or a spectrophotometric method.

Carbonic Anhydrase Inhibition Assay Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare Carbonic Anhydrase Solution (e.g., hCA II) Start->Enzyme_Prep Inhibitor_Prep Prepare Test Inhibitor Solutions (Sezolamide/Acetazolamide) at various concentrations Start->Inhibitor_Prep Substrate_Prep Prepare Substrate Solution (p-nitrophenyl acetate or CO2-saturated buffer) Start->Substrate_Prep Incubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep->Incubation Reaction Initiate Reaction by adding Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Reaction Rate (Spectrophotometry or Stopped-flow) Reaction->Measurement Analysis Data Analysis: Calculate % Inhibition and IC50/Ki values Measurement->Analysis End End: Determine Inhibitory Potency Analysis->End

Workflow for determining in vitro carbonic anhydrase inhibition.

Protocol: Spectrophotometric Assay

  • Reagents : 50 mM Tris-sulfate buffer (pH 7.6), purified carbonic anhydrase (e.g., bovine CA II), test inhibitor (sezolamide or acetazolamide) dissolved in DMSO, and p-nitrophenyl acetate (substrate).[16]

  • Procedure :

    • In a 96-well plate, add buffer, the test inhibitor solution at various concentrations, and the enzyme solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).[16]

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

  • Data Analysis : The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Measurement of Intraocular Pressure in Animal Models

The efficacy of these drugs in lowering IOP is typically assessed in animal models, such as rabbits, before human clinical trials.

Protocol: IOP Measurement in Rabbits

  • Animal Model : Ocular normotensive or hypertensive rabbits are commonly used.[1]

  • Drug Administration : A defined volume (e.g., 50 µL) of the test compound (e.g., sezolamide ophthalmic solution) is instilled into one eye, with the contralateral eye serving as a control.[1] For systemic drugs like acetazolamide, it would be administered orally or intravenously.

  • IOP Measurement : Intraocular pressure is measured at baseline and at various time points after drug administration using a tonometer (e.g., pneumatonometer).[1] A topical anesthetic is typically applied to the cornea before each measurement.[1]

  • Data Analysis : The change in IOP from baseline is calculated for both the treated and control eyes. The efficacy of the drug is determined by the magnitude and duration of the IOP reduction in the treated eye compared to the control.

Conclusion

This compound and acetazolamide are both effective inhibitors of carbonic anhydrase, leading to a reduction in intraocular pressure. The primary advantage of sezolamide lies in its topical route of administration, which minimizes systemic side effects and offers a more targeted therapeutic approach for ophthalmic conditions. In contrast, acetazolamide's systemic administration provides a potent and rapid reduction in IOP but is associated with a range of adverse effects that can limit its long-term utility.

For researchers and drug development professionals, the development of topically active carbonic anhydrase inhibitors like sezolamide represents a significant advancement in glaucoma therapy, offering the potential for improved patient compliance and safety profiles. Further research into novel topical formulations of carbonic anhydrase inhibitors continues to be a promising area for innovation in ophthalmology.

References

A Comparative Analysis of Sezolamide Hydrochloride and Alternative Glaucoma Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of sezolamide hydrochloride, a topical carbonic anhydrase inhibitor, with other leading glaucoma treatments. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective evaluation for drug development and research professionals.

Data Presentation: Comparative Efficacy in Intraocular Pressure (IOP) Reduction

The primary endpoint in most glaucoma clinical trials is the reduction of intraocular pressure (IOP). The following tables summarize the mean IOP reduction observed in comparative studies of various topical glaucoma medications. This compound is a carbonic anhydrase inhibitor, and its performance is compared with other drugs in its class, as well as with prostaglandin analogs and beta-blockers, which are mainstays in glaucoma management.

Treatment GroupDrug ClassDosing FrequencyMean Baseline IOP (mmHg)Mean IOP Reduction (mmHg)Percentage IOP ReductionStudy Reference
This compound 1.8%Carbonic Anhydrase InhibitorTwice Daily>24-9.2% (trough), -19.4% (peak)9.2% - 19.4%[1]
MK-927 2%Carbonic Anhydrase InhibitorTwice Daily>24-11.1% (trough), -19.2% (peak)11.1% - 19.2%[1]
MK-507 (Dorzolamide)Carbonic Anhydrase InhibitorEvery 8 or 12 hoursNot Specified-26.2% (peak)26.2%[2]
This compoundCarbonic Anhydrase InhibitorEvery 8 hoursNot Specified-22.5% (peak)22.5%[2]
Treatment GroupDrug ClassMean Baseline Diurnal IOP (mmHg)Mean Diurnal IOP Reduction (mmHg)Study Reference
Latanoprost 0.005% / Timolol 0.5% FCProstaglandin Analog / Beta-BlockerSimilar between groups9.4[1]
Dorzolamide 2% / Timolol 0.5% FCCarbonic Anhydrase Inhibitor / Beta-BlockerSimilar between groups8.4[1]
Latanoprost 0.005%Prostaglandin Analog25.09 ± 2.88.79[3]
Dorzolamide 2% / Timolol 0.5% FCCarbonic Anhydrase Inhibitor / Beta-Blocker25.09 ± 2.87.79[3]
Latanoprost 0.005%Prostaglandin AnalogNot Specified6.9[4]
Dorzolamide 2% / Timolol 0.5% FCCarbonic Anhydrase Inhibitor / Beta-BlockerNot Specified6.4[4]

FC: Fixed Combination

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of glaucoma therapies. These protocols are representative of the standards used in clinical trials to assess the efficacy and safety of intraocular pressure-lowering drugs.

Protocol 1: Randomized, Double-Masked, Comparative Clinical Trial for IOP Reduction

1. Objective: To compare the IOP-lowering efficacy and safety of two or more topical glaucoma medications.

2. Study Design:

  • Design: A multi-center, randomized, double-masked, parallel-group study.

  • Participants: Patients with a diagnosis of primary open-angle glaucoma or ocular hypertension.

  • Inclusion Criteria: Age 18 years or older, baseline IOP within a specified range (e.g., 22-36 mmHg), and best-corrected visual acuity of a certain level or better.

  • Exclusion Criteria: History of significant ocular surgery, contraindications to any of the study medications, and use of other ocular or systemic medications that could affect IOP.

3. Randomization and Masking:

  • Eligible patients are randomly assigned to one of the treatment groups.

  • Both patients and investigators are masked to the treatment assignment to prevent bias. A third party is responsible for the randomization code.

4. Treatment Administration:

  • Patients are instructed on the proper instillation of the eye drops.

  • The dosing frequency is determined by the specific medications being studied (e.g., once daily for prostaglandin analogs, twice daily for some carbonic anhydrase inhibitors and beta-blockers).

5. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The primary outcome is the mean change in IOP from baseline at a predetermined time point (e.g., 3 months).

  • IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8 AM, 10 AM, 4 PM) to assess diurnal control. Goldmann applanation tonometry is the standard method for IOP measurement.[1]

  • Visual Field Testing: Standard automated perimetry is performed at baseline and at the end of the study to assess changes in visual function.[5][6]

  • Safety Assessments: Adverse events are recorded at each study visit. This includes both ocular and systemic side effects. Slit-lamp biomicroscopy is performed to assess ocular health.

6. Statistical Analysis:

  • The primary analysis is typically an analysis of covariance (ANCOVA) to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.

  • P-values are calculated to determine the statistical significance of the differences between groups.

Protocol 2: Diurnal IOP Curve Assessment

1. Objective: To evaluate the effect of a glaucoma medication on intraocular pressure over a 24-hour period.

2. Study Design:

  • Design: A crossover or parallel-group study.

  • Participants: Patients with glaucoma or ocular hypertension.

3. Procedure:

  • Patients are admitted to a clinical research facility for a 24-hour period.

  • IOP is measured every 2 hours using a calibrated Goldmann applanation tonometer.

  • Measurements are taken in both the seated and supine positions to assess the effect of posture on IOP.

4. Data Analysis:

  • The mean, peak, and trough IOP values are calculated for each treatment group.

  • The diurnal IOP fluctuation (difference between peak and trough IOP) is also determined.

  • Statistical comparisons are made between treatment groups to assess for differences in diurnal IOP control.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways involved in the mechanisms of action of different classes of glaucoma drugs and a typical experimental workflow.

experimental_workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up Visits cluster_analysis Data Analysis s1 Patient Recruitment (Glaucoma/Ocular Hypertension) s2 Informed Consent s1->s2 s3 Baseline Visit: - Medical History - Ocular Examination - Baseline IOP Measurement - Visual Field Test s2->s3 r1 Randomization to Treatment Groups s3->r1 t1 Group A: This compound r1->t1 t2 Group B: Alternative Therapy 1 r1->t2 t3 Group C: Alternative Therapy 2 r1->t3 f1 Week 4: - IOP Measurement - Adverse Event Monitoring t1->f1 t2->f1 t3->f1 f2 Week 8: - IOP Measurement - Adverse Event Monitoring f1->f2 f3 Week 12 (End of Study): - Final IOP Measurement - Final Visual Field Test - Final Safety Assessment f2->f3 a1 Statistical Analysis: - Compare IOP Reduction - Assess Safety Profiles f3->a1

Caption: A typical experimental workflow for a glaucoma clinical trial.

carbonic_anhydrase_inhibitor_pathway ciliary_epithelium Ciliary Body Epithelium carbonic_anhydrase Carbonic Anhydrase II bicarbonate Bicarbonate (HCO3-) Production carbonic_anhydrase->bicarbonate Reduces aqueous_humor Aqueous Humor Secretion bicarbonate->aqueous_humor Decreases iop Intraocular Pressure (IOP) aqueous_humor->iop Reduces sezolamide This compound sezolamide->carbonic_anhydrase Inhibits

Caption: Mechanism of action for Carbonic Anhydrase Inhibitors.

prostaglandin_analog_pathway prostaglandin_analog Prostaglandin Analog (e.g., Latanoprost) fp_receptor Prostanoid FP Receptor (in Ciliary Muscle) prostaglandin_analog->fp_receptor Binds to signal_transduction Signal Transduction Cascade (e.g., MMP Upregulation) fp_receptor->signal_transduction Activates ecm_remodeling Extracellular Matrix Remodeling signal_transduction->ecm_remodeling Leads to uveoscleral_outflow Uveoscleral Outflow ecm_remodeling->uveoscleral_outflow Increases iop Intraocular Pressure (IOP) uveoscleral_outflow->iop Reduces

Caption: Mechanism of action for Prostaglandin Analogs.

beta_blocker_pathway beta_blocker Beta-Blocker (e.g., Timolol) beta_receptor Beta-Adrenergic Receptors (in Ciliary Body) beta_blocker->beta_receptor Blocks camp_production cAMP Production beta_receptor->camp_production Reduces aqueous_humor_production Aqueous Humor Production camp_production->aqueous_humor_production Decreases iop Intraocular Pressure (IOP) aqueous_humor_production->iop Reduces

Caption: Mechanism of action for Beta-Blockers.

rho_kinase_inhibitor_pathway rho_kinase_inhibitor Rho Kinase Inhibitor rho_kinase Rho Kinase (ROCK) rho_kinase_inhibitor->rho_kinase Inhibits actin_myosin Actin-Myosin Contraction in Trabecular Meshwork rho_kinase->actin_myosin Reduces tm_stiffness Trabecular Meshwork Stiffness actin_myosin->tm_stiffness Decreases conventional_outflow Conventional (Trabecular) Outflow tm_stiffness->conventional_outflow Increases iop Intraocular Pressure (IOP) conventional_outflow->iop Reduces

Caption: Mechanism of action for Rho Kinase Inhibitors.

alpha_adrenergic_agonist_pathway alpha_agonist Alpha-Adrenergic Agonist (e.g., Brimonidine) alpha2_receptor Alpha-2 Adrenergic Receptors alpha_agonist->alpha2_receptor Activates aqueous_production Aqueous Humor Production alpha2_receptor->aqueous_production Decreases uveoscleral_outflow Uveoscleral Outflow alpha2_receptor->uveoscleral_outflow Increases iop Intraocular Pressure (IOP) aqueous_production->iop Reduces uveoscleral_outflow->iop Reduces

Caption: Mechanism of action for Alpha-Adrenergic Agonists.

References

Comparison of Carbonic Anhydrase Inhibitors: Acetazolamide vs. Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of carbonic anhydrase. Their primary application in ophthalmology is the management of glaucoma, a condition often characterized by elevated intraocular pressure (IOP).[1][2] By inhibiting carbonic anhydrase in the ciliary body of the eye, these drugs reduce the production of aqueous humor, thereby lowering IOP.[1][3]

Quantitative Data Summary

The following table summarizes the key efficacy and safety parameters from clinical trials of Acetazolamide and Dorzolamide in the treatment of elevated IOP.

FeatureAcetazolamide (Oral)Dorzolamide (Topical 2%)Placebo
IOP Reduction (Peak) Dose-dependent, maximal reduction with 500mg dosage[4]18.4% reduction from baseline[5]2.4% reduction from baseline[5]
IOP Reduction (Trough) -13.3% reduction from baseline[5]2.3% reduction from baseline[5]
Common Side Effects Paresthesia, fatigue, dysgeusia (taste disturbance), polyuria[6]Ocular stinging & burning, bitter taste-
Systemic Side Effects Common, can include metabolic acidosis, electrolyte imbalances, and kidney stones[2][7][8][9][10][11]Minimal, designed to reduce systemic exposure[2]-

Experimental Protocols

Study Design for Dorzolamide 2% Ophthalmic Solution:

A four-week, double-masked, randomized, placebo-controlled, parallel, three-center study was conducted to evaluate the safety and efficacy of dorzolamide.[5]

  • Participants: Forty-eight patients with bilateral open-angle glaucoma or ocular hypertension and an intraocular pressure (IOP) greater than 22 mm Hg.[5]

  • Intervention: Patients were randomly assigned to receive either dorzolamide 2% solution or a placebo in each eye, three times daily for four weeks.[5]

  • Primary Outcome Measures: The main outcome was the change in diurnal IOP curves from baseline.[5]

  • Safety Assessments: Included ophthalmologic evaluations (corneal ultrasound pachymetry and endothelial cell count) and systemic evaluations (vital signs, blood chemistries, complete blood cell counts, urinalysis, and electrocardiogram).[5]

Study Design for Oral Carbonic Anhydrase Inhibitors:

A controlled, randomized, comparative study was conducted to assess the effect of different oral carbonic anhydrase inhibitor preparations on intraocular pressure in patients with primary open-angle glaucoma.[4]

  • Participants: Patients diagnosed with primary open-angle glaucoma.[4]

  • Interventions: The study compared acetazolamide tablets, acetazolamide Sequels (sustained-release), and methazolamide tablets.[4]

  • Outcome Measures: The primary outcome was the reduction in intraocular pressure. The study also evaluated the effects of dosage and time on IOP reduction.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Carbonic Anhydrase Inhibitors in Reducing Intraocular Pressure:

The following diagram illustrates the mechanism by which carbonic anhydrase inhibitors lower intraocular pressure.

CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Bicarbonate-driven fluid transport Reduced_Aqueous_Humor Reduced Aqueous Humor Secretion CAI Carbonic Anhydrase Inhibitor (e.g., Acetazolamide, Dorzolamide) CAI->H2CO3 Inhibits Lowered_IOP Lowered Intraocular Pressure Reduced_Aqueous_Humor->Lowered_IOP

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.

General Clinical Trial Workflow for Glaucoma Medication:

The diagram below outlines a typical workflow for a clinical trial investigating a new glaucoma medication.

cluster_workflow Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Glaucoma/Ocular Hypertension) Baseline_Visit Baseline Visit (IOP Measurement, etc.) Patient_Recruitment->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_Group Treatment Group (Investigational Drug) Randomization->Treatment_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Follow_Up Follow-Up Visits (IOP & Safety Monitoring) Treatment_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Typical Clinical Trial Workflow for Glaucoma Medication.

References

Comparative Efficacy of Sezolamide Hydrochloride and Other Topical Carbonic Anhydrase Inhibitors in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical data reveals the comparative efficacy of sezolamide hydrochloride against other topical carbonic anhydrase inhibitors (CAIs), primarily dorzolamide and brinzolamide, in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. This guide synthesizes key findings from comparative studies to provide researchers, scientists, and drug development professionals with a concise overview of their relative performance, supported by experimental data and methodologies.

Quantitative Efficacy Comparison

The primary measure of efficacy for these topical CAIs is their ability to reduce IOP. The following table summarizes the key quantitative data from comparative clinical trials.

Drug Concentration Dosage Regimen Peak Mean IOP Reduction (%) Key Comparator(s) Study Reference
This compound1.8%Twice Daily19.4%2% MK-927[1][2]
This compoundNot SpecifiedEvery 8 hours22.5%MK-507 (Dorzolamide)[3]
This compound1.8%Not Specified21.3%2% Dorzolamide[4]
Dorzolamide2%Not Specified22.1%1.8% Sezolamide[4]
MK-507 (Dorzolamide)Not SpecifiedEvery 8 or 12 hours26.2%Sezolamide[3]
Brinzolamide1%Twice Daily17%0.5% Timolol[5]
Dorzolamide2%Thrice DailySimilar to AcetazolamideAcetazolamide[6][7]

Mechanism of Action of Topical Carbonic Anhydrase Inhibitors

Topical carbonic anhydrase inhibitors lower intraocular pressure by reducing the production of aqueous humor. This is achieved through the inhibition of carbonic anhydrase isoenzyme II, which is present in the ciliary processes of the eye. The inhibition of this enzyme slows the formation of bicarbonate ions, which in turn reduces fluid transport and, consequently, aqueous humor secretion.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Inhibition by Topical CAIs CO2 CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase II HCO3 HCO₃⁻ (Bicarbonate) + H⁺ H2CO3->HCO3 Aqueous_Humor Aqueous Humor Secretion HCO3->Aqueous_Humor Drives fluid transport IOP Reduced Intraocular Pressure Aqueous_Humor->IOP Leads to Sezolamide Sezolamide Sezolamide->H2CO3 Inhibits Dorzolamide Dorzolamide Dorzolamide->H2CO3 Brinzolamide Brinzolamide Brinzolamide->H2CO3

Caption: Signaling pathway of topical carbonic anhydrase inhibitors.

Experimental Protocols

The comparative efficacy data presented is derived from randomized, double-masked, multicenter clinical trials. Below is a generalized methodology based on these studies.

1. Study Design:

  • Design: Randomized, double-masked, placebo- or active-controlled, parallel-group studies.[1][3][4]

  • Objective: To compare the IOP-lowering efficacy and safety of this compound with other topical CAIs.

  • Ethics: All studies were conducted in accordance with the Declaration of Helsinki and with approval from institutional review boards. Informed consent was obtained from all participants.

2. Patient Population:

  • Inclusion Criteria: Patients diagnosed with primary open-angle glaucoma or ocular hypertension.[1][3][4] Baseline IOP was typically above a certain threshold (e.g., >23 mmHg) after a washout period of any previous ocular hypotensive medications.[4]

  • Exclusion Criteria: History of significant ocular disease other than glaucoma or ocular hypertension, contraindications to carbonic anhydrase inhibitors, or recent ocular surgery.

3. Treatment Regimen:

  • Washout Period: A period of several weeks where patients discontinued their existing glaucoma medications to establish a baseline IOP.

  • Randomization: Patients were randomly assigned to receive one of the study medications (e.g., sezolamide, dorzolamide, placebo).

  • Dosing: Medications were administered topically to the eye(s) at specified intervals (e.g., twice daily, every 8 hours).[1][3]

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The primary outcome measure was the change in IOP from baseline at specified time points throughout the study.[1][4]

  • IOP Measurements: IOP was measured at various time points post-instillation to determine peak and trough effects, often using Goldmann applanation tonometry.

  • Safety Assessments: Included monitoring of adverse events (both ocular and systemic), visual acuity, slit-lamp biomicroscopy, and vital signs.

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Open-Angle Glaucoma or Ocular Hypertension) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Washout Washout of Previous Medications Informed_Consent->Washout Baseline_IOP Baseline IOP Measurement Washout->Baseline_IOP Randomization Randomization Baseline_IOP->Randomization Treatment_A Group A: Sezolamide HCl Randomization->Treatment_A Treatment_B Group B: Comparator CAI Randomization->Treatment_B Treatment_C Group C: Placebo Randomization->Treatment_C IOP_Monitoring IOP Monitoring (Multiple Time Points) Treatment_A->IOP_Monitoring Safety_Assessment Safety Assessment (Adverse Events) Treatment_A->Safety_Assessment Treatment_B->IOP_Monitoring Treatment_B->Safety_Assessment Treatment_C->IOP_Monitoring Treatment_C->Safety_Assessment Data_Analysis Statistical Analysis (Comparison of IOP Reduction) IOP_Monitoring->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Typical experimental workflow for a comparative clinical trial.

Comparative Efficacy Discussion

Clinical studies indicate that this compound is an effective topical carbonic anhydrase inhibitor for lowering IOP. In a direct comparison, 1.8% sezolamide and 2% dorzolamide showed no statistically significant differences in IOP reduction, with peak mean decreases of 21.3% and 22.1%, respectively.[4] Another study comparing sezolamide with MK-507 (dorzolamide) also found no statistically significant difference in their IOP-lowering effects, although MK-507 showed a slightly higher peak mean reduction (26.2% vs. 22.5%).[3]

When compared to another topical CAI, MK-927, 1.8% sezolamide demonstrated a peak IOP reduction of 19.4%, which was not statistically different from the 19.2% reduction seen with 2% MK-927.[1][2]

In terms of side effects, topical CAIs are generally well-tolerated. Ocular side effects such as burning or stinging are common. Systemic side effects are less frequent with topical administration compared to oral CAIs like acetazolamide.[6][7]

G Sezolamide Sezolamide HCl Dorzolamide Dorzolamide Sezolamide->Dorzolamide No significant difference MK927 MK-927 Sezolamide->MK927 No significant difference Efficacy IOP Reduction Efficacy Sezolamide->Efficacy Comparable to Brinzolamide Brinzolamide Dorzolamide->Brinzolamide Similar efficacy Dorzolamide->Efficacy Comparable to Brinzolamide->Efficacy Comparable to MK927->Efficacy Comparable to

Caption: Logical relationship of comparative efficacy.

References

A Comparative Analysis of Carbonic Anhydrase Inhibitors for Glaucoma Management: A Review of Acetazolamide Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Placebo-controlled studies of sezolamide hydrochloride were not identified in a comprehensive literature search. This guide provides a comparative analysis of acetazolamide, a well-researched carbonic anhydrase inhibitor, as a representative of its class for the management of glaucoma. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a class of drugs that lower IOP by reducing the production of aqueous humor. This guide provides a detailed comparison of oral acetazolamide with other glaucoma treatments, supported by data from clinical studies.

Mechanism of Action: Carbonic Anhydrase Inhibitors

Carbonic anhydrase is an enzyme present in the ciliary body epithelium that catalyzes the formation of carbonic acid from carbon dioxide and water. Carbonic acid subsequently dissociates into bicarbonate and hydrogen ions. The production of bicarbonate is a key step in the formation of aqueous humor. By inhibiting carbonic anhydrase, CAIs reduce the secretion of aqueous humor, thereby lowering intraocular pressure.[1][2]

CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase Acetazolamide Acetazolamide HCO3 HCO3⁻ + H⁺ (Bicarbonate + Hydrogen Ion) H2CO3->HCO3 AqueousHumor Aqueous Humor Formation HCO3->AqueousHumor ReducedAqueousHumor Reduced Aqueous Humor Secretion LoweredIOP Lowered Intraocular Pressure (IOP) Acetazolamide->inhibition inhibition->H2CO3  Inhibits

Caption: Mechanism of action of Acetazolamide in reducing aqueous humor production.

Comparative Efficacy of Acetazolamide

Clinical studies have demonstrated the efficacy of acetazolamide in lowering IOP. A study by Berson et al. (1980) provides valuable insight into the dose-dependent effects of acetazolamide compared to a no-treatment baseline in patients with chronic glaucoma.

Treatment RegimenMean IOP Reduction from Baseline (mmHg)Percentage Reduction in Outflow Pressure
No Treatment--
500 mg sustained-release capsule once daily4.729%
500 mg sustained-release capsule twice daily7.245%
250 mg tablet four times daily7.145%
Data from Berson et al. (1980). Baseline IOPs were not explicitly stated as a single value but measurements were taken before and after each treatment phase.

Acetazolamide vs. Other Glaucoma Medications

Acetazolamide has been compared to other glaucoma medications, particularly other carbonic anhydrase inhibitors and beta-blockers.

Acetazolamide vs. Dorzolamide (Topical CAI)

Dorzolamide is a topical carbonic anhydrase inhibitor. Studies comparing systemic acetazolamide to topical dorzolamide have shown that acetazolamide generally produces a greater reduction in IOP. However, dorzolamide is often better tolerated with fewer systemic side effects.

StudyDrugRouteIOP ReductionKey Finding
Randomized, Double-Masked, Placebo-Controlled StudyAcetazolamideSystemic19% reduction from baselineAcetazolamide was more effective than dorzolamide in reducing aqueous humor flow and IOP.
Dorzolamide 2%Topical13% reduction from baseline
Adjunctive Therapy to TimololAcetazolamideSystemicMean trough IOP: 20.5 mmHg at week 12Acetazolamide resulted in a slightly lower mean IOP.
DorzolamideTopicalMean trough IOP: 21.8 mmHg at week 12Dorzolamide was significantly better tolerated, with fewer discontinuations due to adverse events (2% vs. 25%).
Acetazolamide in Combination with Timolol

Timolol is a beta-blocker commonly used to treat glaucoma. The combination of acetazolamide and timolol has been shown to be more effective at lowering IOP than either drug alone, though the effect is not fully additive.

A clinical trial on the concurrent administration of topical timolol and oral acetazolamide found that:

  • Timolol (0.5%) alone: produced a 36.0% mean reduction in outflow pressure from baseline.

  • Acetazolamide (500 mg every 12 hours) alone: produced a 48.6% mean reduction in outflow pressure from baseline.

  • Combined therapy: When added to an eye pretreated with acetazolamide, timolol caused an additional 27.6% decrease in outflow pressure. When acetazolamide was added to an eye receiving timolol, it caused an additional 43.2% decrease in outflow pressure.

Experimental Protocols

Berson et al. (1980) - Acetazolamide Dosage Comparison
  • Study Design: A randomized, comparative study in patients with chronic glaucoma.

  • Participants: Patients with chronic glaucoma.

  • Methodology: Patients underwent a series of intraocular pressure measurements before and after a one-week treatment period for each of the following dosages:

    • No treatment (baseline).

    • 500 mg of sustained-release acetazolamide capsules once a day.

    • 500 mg of sustained-release acetazolamide capsules twice a day.

    • 250 mg of acetazolamide tablets four times a day.

  • Outcome Measures: Intraocular pressure and outflow pressure were measured. Serum concentrations of acetazolamide were also determined.

cluster_treatments Treatment Arms (1 week each) start Patient Recruitment (Chronic Glaucoma) washout Washout Period (No Treatment) start->washout baseline Baseline IOP Measurement washout->baseline regimen1 500mg SR once daily baseline->regimen1 regimen2 500mg SR twice daily baseline->regimen2 regimen3 250mg tablets QID baseline->regimen3 iop_measurement IOP Measurement (after each regimen) regimen1->iop_measurement regimen2->iop_measurement regimen3->iop_measurement data_analysis Data Analysis (Comparison of IOP reduction) iop_measurement->data_analysis end Conclusion on Dosage Efficacy data_analysis->end

Caption: Experimental workflow for the Berson et al. (1980) acetazolamide dosage study.

Randomized, Double-Masked, Placebo-Controlled Study of Dorzolamide and Acetazolamide
  • Study Design: A randomized, double-masked, placebo-controlled study.

  • Participants: 40 healthy human subjects.

  • Methodology: The study compared the effect of topical 2% dorzolamide hydrochloride with systemically administered acetazolamide on aqueous humor flow. Aqueous humor flow was measured by the rate of clearance of topically applied fluorescein. Intraocular pressure was also measured.

  • Outcome Measures: The primary outcomes were the reduction in aqueous humor flow and the change in intraocular pressure.

Adverse Effects

A significant consideration in the choice of a carbonic anhydrase inhibitor is the side effect profile.

MedicationCommon Adverse Effects
Acetazolamide (Systemic) Paresthesias (tingling in hands and feet), fatigue, kidney stones, metallic taste, metabolic acidosis.
Dorzolamide (Topical) Ocular burning/stinging, blurred vision, bitter taste.

In a comparative study of dorzolamide and acetazolamide as adjunctive therapy to timolol, 25% of patients receiving acetazolamide discontinued treatment due to adverse clinical experiences, compared to only 2% of patients receiving dorzolamide. The prevalence of systemic adverse experiences in the dorzolamide group decreased by 50% by week 12, while it remained unchanged for the acetazolamide group.

Conclusion

Oral acetazolamide is a potent agent for lowering intraocular pressure in patients with glaucoma, demonstrating a clear dose-dependent effect. It is generally more effective at reducing IOP than topical carbonic anhydrase inhibitors like dorzolamide. However, its use is often limited by a higher incidence of systemic side effects. The choice between systemic and topical CAIs, or their use in combination with other glaucoma medications like timolol, should be based on a careful consideration of the required IOP reduction and the patient's tolerance for potential adverse effects. Further research into novel delivery systems for acetazolamide may offer the potential to maximize its efficacy while minimizing systemic exposure and side effects.

References

Reproducibility of Sezolamide Hydrochloride Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of clinical findings is paramount. This guide provides a comparative analysis of research findings for sezolamide hydrochloride, a topical carbonic anhydrase inhibitor for the treatment of glaucoma, against its key alternatives. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological and procedural information, this guide aims to offer an objective assessment of the available evidence.

This compound functions by inhibiting carbonic anhydrase in the ciliary processes of the eye, which reduces the secretion of aqueous humor and consequently lowers intraocular pressure (IOP). This mechanism is a well-established target for glaucoma therapy. To assess the reproducibility and comparative efficacy of sezolamide, this guide evaluates findings from clinical studies involving sezolamide and its closely related comparators, including the racemic compound MK-927 and another topical carbonic anhydrase inhibitor, MK-507. Furthermore, its performance is contextualized against currently marketed alternatives such as dorzolamide and brinzolamide.

Comparative Efficacy in Intraocular Pressure Reduction

The primary measure of efficacy for anti-glaucoma medications is the reduction of intraocular pressure. The following table summarizes the quantitative data from various clinical studies, providing a side-by-side comparison of this compound and its alternatives.

DrugDosageBaseline IOP (mmHg)Mean IOP Reduction (mmHg)Peak IOP Reduction (%)Study Population
Sezolamide HCl (MK-417) 1.8% twice daily> 24-9.2% (trough), -19.4% (peak)-19.4%Primary open-angle glaucoma or ocular hypertension
MK-927 (racemic) 2% twice daily> 24-11.1% (trough), -19.2% (peak)-19.2%Primary open-angle glaucoma or ocular hypertension
MK-927 2% single dose27.87.726.7%Primary open-angle glaucoma or ocular hypertension[1]
MK-507 Not specifiedNot specified26.2% (peak)Not specifiedPrimary open-angle glaucoma or ocular hypertension
Dorzolamide 2% three times daily27.13.6 (trough), 5.0 (peak)18.4%Open-angle glaucoma or ocular hypertension
Brinzolamide 1% twice dailyNot specified4.8 (17%)Not specifiedOpen-angle glaucoma[2]
Brinzolamide/Timolol 1%/0.5%Not specified8.0 - 8.7Not specifiedOpen-angle glaucoma or ocular hypertension[3]

Experimental Protocols

The reproducibility of research findings is intrinsically linked to the clarity and detail of the experimental methodologies employed. Below are the generalized protocols for the key types of clinical trials cited in this comparison.

Randomized, Double-Masked, Placebo-Controlled, Crossover Study (for single-dose efficacy)
  • Patient Selection: Patients with a diagnosis of primary open-angle glaucoma or ocular hypertension, with a baseline IOP of ≥ 23 mmHg in at least one eye, are recruited. A washout period for any pre-existing ocular hypotensive medications is enforced.

  • Randomization and Masking: Patients are randomly assigned to receive either the active drug or a placebo vehicle in a crossover design, where each patient receives both treatments at different times, separated by a washout period. Both patients and investigators are masked to the treatment allocation.

  • Intervention: A single drop of the investigational drug (e.g., 2% MK-927) is administered to one eye, while the contralateral eye may receive a placebo.

  • Efficacy Measurement: IOP is measured at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the peak effect and duration of action.

  • Safety Assessment: Ocular and systemic adverse events are monitored and recorded throughout the study.

Multi-Center, Randomized, Double-Masked, Parallel-Group Study (for multiple-dose efficacy)
  • Patient Selection: A larger cohort of patients with primary open-angle glaucoma or ocular hypertension meeting specific IOP criteria (e.g., > 24 mmHg) is enrolled across multiple clinical centers.

  • Randomization and Masking: Patients are randomly assigned to one of the treatment arms (e.g., sezolamide, MK-927, or placebo) in a parallel-group design. The double-masked approach is maintained.

  • Intervention: Patients self-administer the assigned eye drops at a specified frequency (e.g., twice daily) for a predetermined duration (e.g., 14 days).

  • Efficacy Measurement: IOP is measured at baseline and at various follow-up visits. Diurnal IOP curves are often performed at the beginning and end of the study to assess both trough and peak IOP-lowering effects.

  • Safety and Tolerability: Comprehensive ocular examinations, including assessments of corneal thickness and endothelial cell counts, are conducted. Systemic safety is monitored through vital signs, blood chemistry, and urinalysis.

Visualizing Mechanisms and Workflows

To further clarify the underlying science and procedural steps, the following diagrams have been generated using the Graphviz DOT language.

Sezolamide_Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O Carbonic_Anhydrase Carbonic Anhydrase II CO2_H2O->Carbonic_Anhydrase catalyzes H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor_Secretion Aqueous Humor Secretion HCO3_H->Aqueous_Humor_Secretion drives Carbonic_Anhydrase->H2CO3 Sezolamide Sezolamide HCl Sezolamide->Carbonic_Anhydrase inhibits IOP Intraocular Pressure Aqueous_Humor_Secretion->IOP maintains

Mechanism of Action of this compound.

The diagram above illustrates the signaling pathway through which this compound exerts its therapeutic effect. By inhibiting carbonic anhydrase II in the ciliary epithelium, it disrupts the formation of bicarbonate ions, which in turn reduces the secretion of aqueous humor and lowers intraocular pressure.

Clinical_Trial_Workflow Screening Patient Screening & Washout Period Baseline Baseline Visit: - IOP Measurement - Ocular Examination Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Sezolamide) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_Up Follow-up Visits: - IOP Measurements - Safety Assessments Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Data_Analysis Data Analysis: - Efficacy Endpoints - Safety Profile Follow_Up->Data_Analysis Conclusion Conclusion on Reproducibility & Efficacy Data_Analysis->Conclusion

Generalized Experimental Workflow for a Parallel-Group Clinical Trial.

This workflow diagram outlines the logical progression of a typical parallel-group clinical trial designed to assess the efficacy and safety of a topical anti-glaucoma agent. This standardized process is crucial for ensuring the generation of high-quality, reproducible data.

References

Sezolamide Hydrochloride vs. Standard-of-Care Glaucoma Treatments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic nerve damage, often associated with elevated intraocular pressure (IOP). The primary goal of glaucoma therapy is to lower IOP to prevent further vision loss. This guide provides a detailed comparison of sezolamide hydrochloride, a carbonic anhydrase inhibitor, with the current standard-of-care glaucoma treatments. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanisms of action supported by experimental data.

Mechanism of Action: An Overview

Most glaucoma treatments aim to reduce IOP by either decreasing the production of aqueous humor—the fluid inside the eye—or by increasing its outflow.

This compound (as a Carbonic Anhydrase Inhibitor):

Carbonic anhydrase inhibitors (CAIs) like this compound reduce the production of aqueous humor.[1][2] The enzyme carbonic anhydrase, present in the ciliary body of the eye, is crucial for the formation of bicarbonate ions, which in turn drive the secretion of aqueous humor.[1] By inhibiting this enzyme, this compound decreases the rate of aqueous humor formation, leading to a reduction in IOP.[1][3][4]

Standard-of-Care Treatments:

The primary classes of drugs used in standard glaucoma care include:

  • Prostaglandin Analogs (PGAs): These are often the first-line treatment and work by increasing the uveoscleral outflow of aqueous humor.[5][6]

  • Beta-Blockers: This class of drugs decreases the production of aqueous humor.[7]

  • Alpha-Adrenergic Agonists: These agents have a dual mechanism, both decreasing aqueous humor production and increasing its outflow.[7]

  • Rho Kinase Inhibitors: These newer drugs increase aqueous humor outflow by targeting the trabecular meshwork.[5]

Below is a diagram illustrating the signaling pathway for carbonic anhydrase inhibitors.

cluster_ciliary_epithelium Ciliary Body Epithelium cluster_drug_action Drug Action CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor IOP Intraocular Pressure Aqueous_Humor->IOP Leads to Sezolamide Sezolamide HCl (CA Inhibitor) Sezolamide->H2CO3 Inhibits

Mechanism of Action of Carbonic Anhydrase Inhibitors.

Comparative Efficacy

The efficacy of glaucoma medications is primarily measured by their ability to lower IOP. The following tables summarize the reported IOP-lowering effects of various glaucoma drug classes.

Table 1: Comparison of Intraocular Pressure Reduction by Drug Class

Drug ClassRepresentative Drug(s)IOP Reduction (from baseline)Dosing Frequency
Carbonic Anhydrase Inhibitors (Oral) Acetazolamide20-30%[8]2-4 times daily[8]
Carbonic Anhydrase Inhibitors (Topical) Dorzolamide, Brinzolamide15-20%[9]2-3 times daily[10]
Prostaglandin Analogs Latanoprost, Travoprost25-35%Once daily
Beta-Blockers Timolol, Betaxolol20-25%1-2 times daily
Alpha-Adrenergic Agonists Brimonidine20-25%2-3 times daily
Rho Kinase Inhibitors Netarsudil20-25%Once daily

Note: IOP reduction can vary based on baseline IOP and individual patient factors.

A meta-analysis of studies comparing brinzolamide (a topical CAI) as an add-on therapy showed it produced significant absolute reductions in IOP.[11] When added to prostaglandin analogs, brinzolamide and timolol had comparable IOP-lowering effects.[11] Another study found the efficacy of dorzolamide 2% three times daily to be similar to betaxolol 0.5% twice daily, but slightly less effective than timolol 0.5% twice daily.[12]

Safety and Tolerability Profile

The side effect profiles of glaucoma medications are a critical consideration in treatment selection and patient adherence.

Table 2: Common Adverse Events of Glaucoma Drug Classes

Drug ClassSystemic Side EffectsOcular Side Effects
Carbonic Anhydrase Inhibitors (Oral) Tingling in hands/feet, fatigue, kidney stones, metallic taste, metabolic acidosis.[2][7]
Carbonic Anhydrase Inhibitors (Topical) Bitter taste.[12]Stinging/burning, blurred vision, allergic reactions.[2]
Prostaglandin Analogs Iris color change, eyelash growth, eye redness.[7]
Beta-Blockers Fatigue, bradycardia, bronchospasm, depression.[7]Stinging, dry eyes.
Alpha-Adrenergic Agonists Dry mouth, fatigue.[7]Allergic conjunctivitis, eye redness.
Rho Kinase Inhibitors Eye redness, corneal deposits, stinging.[7]

Oral carbonic anhydrase inhibitors like acetazolamide are associated with more systemic side effects, which can limit their long-term use.[9][10] Topical CAIs were developed to minimize these systemic effects, though they can cause local ocular side effects and a bitter taste.[9][12]

Experimental Protocols

Standardized methodologies are essential for evaluating the efficacy and safety of glaucoma treatments in clinical trials.

Protocol: Measurement of Intraocular Pressure

A common experimental workflow for a clinical trial evaluating a new glaucoma drug is outlined below.

cluster_visits Clinical Trial Visits Screening Screening Visit (Inclusion/Exclusion Criteria) Baseline Baseline Visit (IOP Measurement, Visual Field Test) Screening->Baseline Eligible Participants Randomization Randomization Baseline->Randomization Treatment_Group_A Treatment_Group_A Randomization->Treatment_Group_A Drug A Treatment_Group_B Treatment_Group_B Randomization->Treatment_Group_B Drug B Follow_Up_1 Follow-up Visit 1 (IOP, Safety Assessment) Treatment_Group_A->Follow_Up_1 Treatment_Group_B->Follow_Up_1 Follow_Up_N Follow-up Visit 'n' (IOP, Safety Assessment) Follow_Up_1->Follow_Up_N Periodic Assessments Final_Analysis Final Analysis (Efficacy & Safety Endpoints) Follow_Up_N->Final_Analysis

Typical Clinical Trial Workflow for Glaucoma Drug Evaluation.

Key Methodologies:

  • Patient Population: Subjects diagnosed with open-angle glaucoma or ocular hypertension.

  • Study Design: Randomized, double-masked, controlled clinical trial.

  • Primary Efficacy Endpoint: The primary outcome is typically the change in IOP from baseline at specified time points (e.g., week 2, week 6, and month 3).

  • IOP Measurement: IOP is measured using Goldmann applanation tonometry at consistent times of the day (e.g., 9 am, 12 pm, and 4 pm) to account for diurnal variations.

  • Safety Assessment: Includes monitoring of adverse events through patient reporting, slit-lamp biomicroscopy, and assessment of visual acuity and other relevant ocular signs.

For instance, a study comparing dorzolamide and acetazolamide as suppressors of aqueous humor flow would involve measuring aqueous flow rates using fluorophotometry in human subjects.

Conclusion

This compound, as a carbonic anhydrase inhibitor, offers a distinct mechanism of action for lowering IOP by reducing aqueous humor production. While oral formulations of CAIs provide significant IOP reduction, their use is often limited by systemic side effects. Topical CAIs represent an improvement in tolerability, making them a viable option as adjunctive therapy or as an alternative for patients who cannot tolerate first-line treatments.

Prostaglandin analogs generally remain the first-line standard of care due to their potent IOP-lowering effects and convenient once-daily dosing. However, the availability of multiple drug classes with different mechanisms of action, including carbonic anhydrase inhibitors, allows for a tailored therapeutic approach to glaucoma management, optimizing efficacy while minimizing side effects for individual patients. Future research and development may focus on novel delivery systems for CAIs to enhance their efficacy and further improve their safety profile.

References

A Comparative Meta-Analysis of Topical Carbonic Anhydrase Inhibitors for Glaucoma: Dorzolamide and Brinzolamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of two leading topical carbonic anhydrase inhibitors (CAIs), dorzolamide and brinzolamide, used in the management of glaucoma. Due to a lack of extensive clinical data and published meta-analyses on sezolamide hydrochloride, this guide focuses on these widely studied alternatives.

Efficacy in Intraocular Pressure Reduction

Numerous studies have demonstrated that both dorzolamide and brinzolamide achieve a statistically significant reduction in IOP.[3][4] Meta-analyses suggest that their efficacy in lowering IOP is comparable.[3]

A systematic review and meta-analysis of 26 trials involving 5,583 patients found no significant difference in the IOP-lowering effect between brinzolamide and dorzolamide when used as adjunctive therapy to prostaglandin analogues (PGAs) or β-blockers at various time points throughout the day (9 am, 12 pm, and 4 pm).[3]

Treatment ComparisonTime PointWeighted Mean Difference (WMD) in IOP (mmHg)95% Confidence Interval (CI)P-valueHeterogeneity (I²)
Brinzolamide vs. Dorzolamide9 am-0.04-0.20 to 0.110.590%
(as adjunctive therapy)12 pm-0.01-0.16 to 0.140.940%
4 pm0.00-0.16 to 0.170.950%
Mean Diurnal IOP0.07-0.20 to 0.340.630%

Comparative Safety and Tolerability Profile

While both drugs are generally well-tolerated, there are notable differences in their side effect profiles, particularly concerning ocular comfort upon instillation.[5][6][7]

A meta-analysis of adverse events indicated that brinzolamide is associated with a significantly lower incidence of ocular discomfort and eye pain compared to dorzolamide.[3] However, brinzolamide has been linked to a higher incidence of transient blurred vision immediately following administration.[8] This difference in comfort is often attributed to the pH of the formulations; brinzolamide is formulated at a more neutral pH (around 7.2) compared to dorzolamide (around 5.6), which is more acidic to maintain its solubility.[9]

Adverse EventBrinzolamide IncidenceDorzolamide IncidenceRisk Ratio (RR)95% Confidence Interval (CI)P-value
Ocular DiscomfortLowerHigherFavors Brinzolamide-<0.05
Eye PainLowerHigherFavors Brinzolamide-<0.05
Blurred VisionHigherLowerFavors Dorzolamide-<0.05
Ocular HyperemiaNo Significant DifferenceNo Significant Difference-->0.05

A prospective, randomized, patient-preference study found that approximately 60% of patients preferred a fixed combination of brinzolamide/timolol over dorzolamide/timolol, citing less ocular discomfort.[6][7] Another study reported that 79.2% of patients preferred the brinzolamide/timolol combination.[9]

Experimental Protocols

The clinical trials included in the meta-analyses generally follow a standardized methodology to assess the efficacy and safety of glaucoma medications.

Typical Experimental Workflow for a Comparative Glaucoma Clinical Trial:

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial a Patient Recruitment (OAG or OHT Diagnosis) b Informed Consent a->b c Washout Period (Discontinuation of prior glaucoma meds) b->c d Baseline Visit (IOP Measurement, Safety Assessment) c->d e Randomization d->e f Treatment Period (Drug A vs. Drug B) e->f Double-masked g Follow-up Visits (IOP & Safety Monitoring) f->g h Final Visit (Primary Endpoint Assessment) g->h i Data Analysis h->i

Caption: A typical workflow for a randomized, double-masked clinical trial comparing two topical glaucoma medications.

Key Methodological Components:

  • Patient Population: Typically includes adults diagnosed with open-angle glaucoma (OAG) or ocular hypertension (OHT) who require IOP-lowering therapy.[4][10]

  • Study Design: Most are randomized, double-masked, parallel-group, or crossover studies.[4][6]

  • Intervention: Administration of the study drugs (e.g., brinzolamide 1% or dorzolamide 2%) two to three times daily, either as monotherapy or as an adjunct to other glaucoma medications like prostaglandin analogues or beta-blockers.[4]

  • Primary Efficacy Endpoint: The primary outcome is typically the mean change in IOP from baseline at specific time points (e.g., 9 am, 11 am, 4 pm) after a defined treatment period (e.g., 3 months).[4]

  • Safety and Tolerability Assessment: This involves collecting data on all adverse events, with a particular focus on ocular symptoms like burning/stinging, blurred vision, and hyperemia. Patient-reported outcomes and preference questionnaires are also frequently used.[6][7]

  • IOP Measurement: Intraocular pressure is measured using Goldmann applanation tonometry.[10]

Mechanism of Action: Signaling Pathway

Topical carbonic anhydrase inhibitors lower IOP by reducing the production of aqueous humor. This is achieved through the inhibition of the carbonic anhydrase enzyme in the ciliary epithelium.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Drug Action CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA-II) CO2_H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Drives Secretion IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases CA->H2CO3 Catalysis CAI Topical CAI (Dorzolamide/Brinzolamide) CAI->CA Inhibition

Caption: The signaling pathway illustrating the mechanism of action of topical carbonic anhydrase inhibitors in reducing aqueous humor production.

The inhibition of carbonic anhydrase reduces the formation of bicarbonate ions (HCO₃⁻).[2][11] This, in turn, suppresses the secretion of aqueous humor, leading to a decrease in intraocular pressure.[12]

References

Unlocking Precision: A Comparative Guide to Identifying Biomarkers for Sezolamide Hydrochloride Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for personalized medicine hinges on the identification of robust biomarkers. This guide provides a comprehensive comparison of potential biomarkers for predicting treatment response to sezolamide hydrochloride, a carbonic anhydrase inhibitor. While specific biomarkers for this compound are not yet established in published literature, this document outlines candidate biomarkers based on its mechanism of action and compares its performance with other carbonic anhydrase inhibitors based on available clinical data.

This compound, a topical carbonic anhydrase inhibitor, primarily functions by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure (IOP).[1][2] Its therapeutic efficacy, like other drugs in its class, can exhibit interindividual variability. Identifying biomarkers that correlate with patient response is crucial for optimizing treatment strategies, particularly in the management of conditions like glaucoma and ocular hypertension.[3]

Proposing Candidate Biomarkers for this compound

Given that this compound is a carbonic anhydrase inhibitor, potential biomarkers can be inferred from the drug's mechanism of action and the physiological processes it modulates. These candidate biomarkers require further investigation and validation.

Table 1: Candidate Biomarkers for this compound Treatment Response

Biomarker CategoryPotential BiomarkerRationaleMeasurement Method
Pharmacodynamic Carbonic Anhydrase Isozyme Activity/Expression (e.g., CA-II, CA-IV)Sezolamide directly inhibits carbonic anhydrase. Variations in the levels or activity of specific isozymes in ocular tissues could influence drug efficacy.Enzyme activity assays (from aqueous humor samples), Immunohistochemistry or proteomic analysis of relevant ocular tissues.
Aqueous Humor Bicarbonate LevelsInhibition of carbonic anhydrase is expected to decrease bicarbonate production in the aqueous humor.[1][4] The extent of this reduction could correlate with IOP lowering.Bicarbonate concentration measurement in aqueous humor samples.
Urine pH and Bicarbonate ExcretionSystemic absorption of topical carbonic anhydrase inhibitors can lead to metabolic acidosis and increased urinary bicarbonate excretion.[1][4] While sezolamide is reported to have minimal systemic effects, monitoring these parameters could indicate systemic drug exposure and response.[2]Urinalysis for pH and bicarbonate levels.
Pharmacokinetic Sezolamide Concentration in Aqueous Humor/PlasmaDirect measurement of drug concentration at the site of action or systemically can help correlate exposure with treatment response.Liquid chromatography-mass spectrometry (LC-MS).
Genetic Genetic Polymorphisms in Carbonic Anhydrase Genes (e.g., CA2, CA4)Variations in the genes encoding carbonic anhydrase isozymes could lead to altered enzyme structure and function, potentially impacting drug binding and efficacy.DNA sequencing, genotyping arrays.

Comparative Efficacy of this compound

Clinical studies have compared the IOP-lowering effects of this compound with other topical carbonic anhydrase inhibitors.

Table 2: Comparison of Topical Carbonic Anhydrase Inhibitors

DrugDosagePeak Mean IOP ReductionReference
This compound1.8% q.i.d.22.5%[3]
MK-507 (Dorzolamide)Every 8 or 12 hours26.2%[3]
MK-927 (Racemic predecessor to Sezolamide)2% q.i.d.Not specified in direct comparison[2]

Note: The difference in peak mean IOP reduction between sezolamide and MK-507 was not statistically significant in the cited study.[3]

Experimental Protocols for Biomarker Discovery

A structured approach is essential for the discovery and validation of biomarkers for this compound treatment response.

Phase 1: Discovery
  • Patient Cohort Selection: Recruit a cohort of patients with glaucoma or ocular hypertension scheduled to receive this compound monotherapy.

  • Baseline Sample Collection: Collect baseline samples including aqueous humor (if ethically and practically feasible), blood (for DNA and plasma analysis), and urine.

  • Treatment and Monitoring: Administer this compound and monitor IOP response over a defined period. Stratify patients into "responders" and "non-responders" based on a predefined threshold of IOP reduction.

  • Omics Analysis:

    • Genomics: Perform whole-exome or targeted sequencing of carbonic anhydrase and related genes to identify potential polymorphisms associated with treatment response.

    • Proteomics/Metabolomics: Analyze baseline aqueous humor and plasma samples to identify proteins and metabolites that differ between responders and non-responders.

Phase 2: Validation
  • Candidate Biomarker Selection: Identify a panel of promising candidate biomarkers from the discovery phase.

  • Independent Cohort Validation: Validate the association of the candidate biomarkers with treatment response in a larger, independent patient cohort.

  • Assay Development: Develop and validate robust and reproducible assays for the lead biomarkers suitable for clinical use.

Visualizing the Path to Personalized Treatment

References

A Comparative Guide to the Pharmacokinetic Profiles of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of commonly used carbonic anhydrase inhibitors (CAIs). The information presented is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion of these agents, thereby aiding in the selection of appropriate compounds for research and clinical development.

Introduction to Carbonic Anhydrase Inhibitors

Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of the carbonic anhydrase enzyme family. These enzymes play a crucial role in various physiological processes, including pH regulation, carbon dioxide transport, and fluid secretion. By inhibiting carbonic anhydrase, these drugs modulate these processes, leading to their therapeutic effects in conditions such as glaucoma, edema, altitude sickness, and epilepsy.

The primary mechanism of action involves the reversible inhibition of carbonic anhydrase, which catalyzes the hydration of carbon dioxide to carbonic acid and its subsequent dehydration. In the eye, this inhibition within the ciliary body reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure (IOP). In the kidneys, inhibition of carbonic anhydrase in the proximal tubules leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis.

This guide will focus on the comparative pharmacokinetics of four key carbonic anhydrase inhibitors: acetazolamide and methazolamide, which are typically administered systemically, and dorzolamide and brinzolamide, which are formulated for topical ophthalmic delivery.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of selected carbonic anhydrase inhibitors. Data for topical agents are derived from studies in rabbits, a common animal model for ophthalmic drug development.

Parameter Acetazolamide (Oral) Methazolamide (Oral) Dorzolamide (Topical, 2%) Brinzolamide (Topical, 1%)
Route of Administration Oral, IntravenousOralTopical (Ophthalmic)Topical (Ophthalmic)
Absorption Well absorbed orallyWell absorbed orallyPenetrates cornea to reach ciliary bodyPenetrates cornea to reach ciliary body
Onset of Action 1 - 1.5 hoursSlower than acetazolamideNot specifiedNot specified
Peak Action 2 - 4 hoursNot specifiedNot specifiedNot specified
Duration of Action 8 - 12 hoursUp to 18 hoursNot specifiedNot specified
Systemic Bioavailability HighHighMinimal systemic absorptionMinimal systemic absorption
Elimination Primarily renal excretionRenal excretionNot specifiedNot specified
Half-life (Plasma) Not specifiedNot specifiedNot specifiedNot specified
Cmax (Aqueous Humor, ng/mL) N/AN/A~3000~1500
Tmax (Aqueous Humor, hours) N/AN/A~2~2
AUC0-24 (Aqueous Humor, ngh/mL) N/AN/A~18000~9000
Cmax (Optic Nerve, ng/g) N/AN/A~180~40
AUC0-24 (Optic Nerve, ngh/g) *N/AN/A~1200~130

*Data for topical agents (Dorzolamide and Brinzolamide) are based on a single-dose study in pigmented rabbits. Cmax refers to the maximum concentration, Tmax to the time to reach maximum concentration, and AUC0-24 to the area under the concentration-time curve over 24 hours. These values provide a relative comparison of ocular tissue exposure. A study found that after a single dose, dorzolamide delivery (AUC0–24) to the aqueous humor and optic nerve was 2-fold and 9-fold higher, respectively, than that of brinzolamide. The peak concentration (Cmax) of dorzolamide was 2- to 5-fold higher than that of brinzolamide in all ocular tissues examined.

Experimental Protocols

In Vivo Pharmacokinetic Study of Topical Ophthalmic Drugs in Rabbits

This protocol outlines a general methodology for assessing the ocular pharmacokinetics of topically administered carbonic anhydrase inhibitors in a rabbit model. Rabbits are a commonly used species for such studies due to the anatomical and physiological similarities of their eyes to human eyes.

1. Animal Model:

  • Species: New Zealand White or Dutch Belted rabbits are typically used.

  • Health: Animals should be healthy and free of any ocular abnormalities.

  • Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.

2. Drug Administration:

  • A single drop of the test formulation (e.g., 2% dorzolamide or 1% brinzolamide) is instilled into the cul-de-sac of one or both eyes of the rabbit.

  • The volume of the drop is typically standardized (e.g., 30-50 µL).

  • For multiple-dose studies, the dosing regimen (e.g., twice daily for 7, 14, or 21 days) should be clearly defined.

3. Sample Collection:

  • At predetermined time points after drug administration, animals are humanely euthanized.

  • Ocular tissues (e.g., cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina, choroid, sclera, and optic nerve) and blood samples are collected.

  • Aqueous and vitreous humor are collected using a syringe with a fine-gauge needle.

  • Solid tissues are carefully dissected, rinsed, blotted dry, and weighed.

4. Sample Processing and Analysis:

  • Solid tissues are homogenized in an appropriate buffer.

  • Proteins in all samples (fluids and tissue homogenates) are precipitated, typically with acetonitrile.

  • Drug concentrations in the resulting supernatants are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for detecting low drug concentrations in complex biological matrices.

5. Pharmacokinetic Analysis:

  • The concentration-time data for each tissue are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum drug concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Non-compartmental analysis is a common method for estimating these parameters.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G Mechanism of Action of Carbonic Anhydrase Inhibitors in the Ciliary Body cluster_0 Ciliary Epithelial Cell cluster_1 CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Catalyzed by H H+ H2CO3->H CA Carbonic Anhydrase H2CO3->CA HCO3 HCO3- (Bicarbonate) Secretion Aqueous Humor Secretion HCO3->Secretion Drives CA->HCO3 CAI Carbonic Anhydrase Inhibitor CAI->CA Inhibits AqueousHumor Reduced Aqueous Humor Secretion->AqueousHumor Leads to

Caption: Mechanism of Carbonic Anhydrase Inhibition.

G Experimental Workflow for Ocular Pharmacokinetic Studies cluster_workflow Experimental Phases AnimalModel 1. Animal Model Selection (e.g., Rabbit) DrugAdmin 2. Topical Drug Administration AnimalModel->DrugAdmin SampleCollection 3. Sample Collection at Timed Intervals (Aqueous Humor, Vitreous, Tissues) DrugAdmin->SampleCollection SampleProcessing 4. Sample Processing (Homogenization, Protein Precipitation) SampleCollection->SampleProcessing Analysis 5. LC-MS/MS Analysis SampleProcessing->Analysis PK_Analysis 6. Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis DataInterpretation 7. Data Interpretation & Comparison PK_Analysis->DataInterpretation

Caption: Ocular Pharmacokinetic Study Workflow.

Safety Operating Guide

Proper Disposal of Sezolamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for Sezolamide Hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and maintain a safe working environment.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal. The SDS contains detailed information critical for safety and compliance.

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any research chemical, is a critical aspect of laboratory safety and environmental responsibility. The following steps outline the recommended procedure, based on general best practices for pharmaceutical and chemical waste management.

  • Hazard Assessment: The first and most crucial step is to determine the hazard classification of this compound by consulting its Safety Data Sheet (SDS).[1] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[2]

    • Hazardous Waste: If the SDS indicates that this compound is a hazardous waste (e.g., exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity), it must be managed under strict state and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[3][4]

    • Non-Hazardous Waste: Even if classified as non-hazardous, it should not be disposed of in regular trash or down the drain.[2][5] Improper disposal can still lead to environmental contamination.[2]

  • Segregation: Properly segregate this compound waste from other waste streams at the point of generation.[2][3][6]

    • Use dedicated, clearly labeled waste containers.

    • Do not mix incompatible chemicals.[6]

  • Containerization:

    • Collect waste in a sturdy, leak-proof container that is compatible with the chemical.[4]

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.

    • Label the container clearly with "Hazardous Waste" (if applicable) and the full chemical name, "this compound."

  • Storage:

    • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks.

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[7]

    • Provide all necessary information about the waste, as required by your EHS department.

    • Trained EHS personnel or a certified hazardous waste vendor will collect the waste for final disposal, which is typically incineration for pharmaceutical waste.[5]

Never dispose of this compound by:

  • Flushing down the drain: This is strongly discouraged as it can contaminate water systems.[5]

  • Placing in regular trash: This is not a compliant or safe method for disposing of chemical waste.[2][8]

Waste Classification and Handling Summary

The following table summarizes the general classification and handling procedures for chemical waste. The specific classification for this compound must be confirmed by its SDS.

Waste ClassificationCharacteristicsHandling and Disposal Requirements
Hazardous Waste Ignitable, Corrosive, Reactive, Toxic (as defined by the EPA)- Segregate from all other waste.[3]- Store in labeled, sealed containers in a designated accumulation area.- Dispose of through a certified hazardous waste vendor via your institution's EHS department.[7]
Non-Hazardous Pharmaceutical Waste Not meeting the criteria for hazardous waste.- Do not dispose of in regular trash or sewer.[2][5]- Segregate from hazardous and regular waste.[2]- Dispose of through a licensed waste management facility, often via incineration.[2]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Sezolamide Hydrochloride Waste B Consult Safety Data Sheet (SDS) A->B C Is it classified as Hazardous Waste? B->C D Treat as Hazardous Waste C->D Yes E Treat as Non-Hazardous Pharmaceutical Waste C->E No F Segregate into a dedicated, labeled hazardous waste container D->F G Segregate into a dedicated, labeled non-hazardous waste container E->G H Store in a designated Satellite Accumulation Area F->H G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Final Disposal by Certified Vendor (e.g., Incineration) I->J

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sezolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Sezolamide Hydrochloride. It includes a detailed operational plan, personal protective equipment (PPE) protocols, and waste disposal procedures to ensure the safety of researchers, scientists, and drug development professionals.

The following guidelines are based on best practices for handling potent pharmaceutical compounds, with specific considerations for sulfonamide derivatives, a class to which this compound likely belongs given its chemical nomenclature. Adherence to these procedures is critical to minimize exposure risk and maintain a safe laboratory environment.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial. The following step-by-step guide outlines the necessary precautions at each stage.

1. Receiving and Unpacking:

  • Upon receipt, inspect the external packaging for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a designated containment area and follow emergency spill procedures.

  • Transport the intact package to a designated receiving area with controlled access.

  • Personnel unpacking the shipment must wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[1][2]

  • If there is a risk of aerosolization, a respirator (e.g., N95) should be worn.[3]

  • Open the package inside a chemical fume hood or a ventilated enclosure to contain any potential airborne particles.[4]

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container must be clearly labeled with the chemical name, hazard pictograms, and date of receipt.[5][6]

  • Keep the container tightly sealed when not in use.[6]

  • Restrict access to the storage area to authorized personnel only.

3. Preparation and Handling (Weighing, Dissolving):

  • All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure to prevent inhalation of the powder.[4][7][8][9]

  • Before handling, ensure that an emergency spill kit is readily accessible.

  • Personnel must wear the full PPE ensemble as detailed in the "Personal Protective Equipment (PPE) Requirements" table below.

  • Use dedicated, calibrated equipment (spatulas, weigh boats, glassware) for handling this compound to prevent cross-contamination.[10]

  • When dissolving the compound, add the powder to the solvent slowly to avoid splashing.

  • Work on a disposable, absorbent bench liner to contain any minor spills.

4. Spills and Decontamination:

  • In case of a spill, immediately alert personnel in the area and evacuate if necessary.

  • For small powder spills within a containment enclosure, gently cover the spill with absorbent material and then wet it to prevent aerosolization before cleaning.

  • For larger spills, follow your institution's established emergency procedures for hazardous chemical spills.

  • Decontaminate surfaces with an appropriate cleaning agent, such as a detergent solution followed by a rinse with 70% ethanol or as recommended by your institution's safety office.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-rated nitrile gloves.[11] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[8]Prevents skin contact with the chemical. Double-gloving provides an extra layer of protection.
Body Protection A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[3][8]Protects skin and personal clothing from contamination.
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[3][12]Protects eyes and face from splashes and airborne particles.
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powder outside of a containment enclosure or when there is a risk of aerosolization.[2][3]Prevents inhalation of the powdered chemical, which can be a primary route of exposure.
Foot Protection Closed-toe shoes made of a chemical-resistant material.[3][6] Disposable shoe covers should be worn in the designated handling area.[2][11]Protects feet from spills and prevents the tracking of contaminants out of the laboratory.
Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, including gloves, gowns, bench liners, and weighing papers, must be considered hazardous waste.

  • Segregate waste into clearly labeled, sealed, and puncture-resistant containers designated for "Hazardous Chemical Waste" or "Cytotoxic Waste" as per your institution's guidelines.[13][14]

2. Solid Waste Disposal:

  • Collect all contaminated solid waste in a designated, labeled hazardous waste container.

  • Ensure the container is kept closed when not in use.

3. Liquid Waste Disposal:

  • Collect all solutions containing this compound in a dedicated, labeled, and leak-proof hazardous waste container.

  • Do not pour any solutions containing this compound down the drain.[6]

  • If necessary, adjust the pH of the waste solution to be within the acceptable range for your institution's waste management program, typically between 6 and 9.[14]

4. "Empty" Container Disposal:

  • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous liquid waste.

  • After rinsing, the container can be disposed of according to institutional policies, which may include defacing the label before disposal.

5. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Maintain accurate records of all disposed waste.

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Containment Enclosure (e.g., Fume Hood) A->B Proceed to C Retrieve this compound from Storage B->C Proceed to D Weigh and Prepare Solution C->D Proceed to E Conduct Experiment D->E Proceed to F Decontaminate Work Surfaces & Equipment E->F Proceed to G Segregate and Package Waste F->G Proceed to H Dispose of Waste via EHS G->H Proceed to I Doff and Dispose of PPE H->I Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.